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  • Product: 4-Chloro-3-methylbenzenesulfonamide
  • CAS: 5462-25-9

Core Science & Biosynthesis

Foundational

4-Chloro-3-methylbenzenesulfonamide: Physicochemical Profiling, Reactivity, and Applications in Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently evaluate sulfonamide derivatives that serve as foundational building blocks for novel therapeutics. Among these, 4-chloro-3-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate sulfonamide derivatives that serve as foundational building blocks for novel therapeutics. Among these, 4-chloro-3-methylbenzenesulfonamide (4-C-3-MBSA) stands out as a highly versatile intermediate. Characterized by its precise substitution pattern—a primary sulfonamide flanked by an electron-withdrawing chlorine atom and an electron-donating methyl group—this compound is instrumental in the synthesis of allosteric enzyme inhibitors. Most notably, it is a critical pharmacophore in the development of Fructose-1,6-bisphosphatase (FBPase) inhibitors utilized for the targeted management of Type II Diabetes and Metabolic Syndrome[1].

This technical guide synthesizes the physicochemical properties, mechanistic reactivity, and standardized experimental workflows associated with 4-C-3-MBSA, providing researchers with a self-validating framework for its application in drug discovery.

Physicochemical Profiling and Molecular Causality

Understanding the physical and chemical properties of 4-C-3-MBSA is critical for predicting its behavior in both synthetic reactions and biological microenvironments.

Table 1: Key Physical and Chemical Properties
PropertyValue
IUPAC Name 4-Chloro-3-methylbenzene-1-sulfonamide
CAS Registry Number 5462-25-9[2]
Molecular Formula C7H8ClNO2S[2]
Molecular Weight 205.66 g/mol [2]
Melting Point 132–134 °C[3]
SMILES CC1=C(Cl)C=CC(S(N)(=O)=O)=C1[2]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Causality in Physicochemical Traits
  • Acid-Base Chemistry (pKa Tuning): The primary sulfonamide group ( −SO2​NH2​ ) is a weak acid. In an unsubstituted benzenesulfonamide, the pKa is approximately 10.0. In 4-C-3-MBSA, the para-chloro substituent exerts an electron-withdrawing inductive effect ( −I ), which stabilizes the sulfonamide anion and slightly lowers the pKa. Conversely, the meta-methyl group provides a weak electron-donating effect ( +I ), partially counteracting the chlorine's influence. This precise electronic tuning ensures that the sulfonamide remains predominantly unionized at physiological pH (7.4), allowing it to act as a potent, directional hydrogen-bond donor within enzyme active sites.

  • Lipophilicity (LogP): The addition of the lipophilic chloro and methyl groups significantly increases the partition coefficient (LogP) compared to the parent benzenesulfonamide. This enhanced lipophilicity is a calculated design choice, as it is crucial for crossing lipid bilayers and ensuring adequate hepatic penetration when the compound is formulated into FBPase inhibitors[1].

Chemical Reactivity and Synthetic Workflows

The industrial and laboratory-scale synthesis of 4-C-3-MBSA relies on the electrophilic aromatic substitution of o-chlorotoluene (1-chloro-2-methylbenzene), followed by nucleophilic acyl substitution[4].

Mechanistic Insights:

  • Regioselective Chlorosulfonation: When o-chlorotoluene is treated with chlorosulfonic acid, the electrophilic attack by the SO3​ species occurs predominantly at the position para to the chlorine atom (position 5 of the toluene ring). This regioselectivity is driven by the ortho/para-directing nature of the chlorine atom, combined with the severe steric hindrance at the positions ortho to the methyl group. The result is 4-chloro-3-methylbenzenesulfonyl chloride[4].

  • Amination: The resulting sulfonyl chloride intermediate is highly reactive toward nucleophiles. Treatment with aqueous ammonia leads to the rapid displacement of the chloride ion, yielding the final sulfonamide.

SynthesisWorkflow A o-Chlorotoluene (1-Chloro-2-methylbenzene) B Chlorosulfonation (ClSO3H, 0-5°C) A->B C 4-Chloro-3-methylbenzene- sulfonyl chloride B->C Electrophilic Aromatic Substitution D Amination (NH4OH, <20°C) C->D E 4-Chloro-3-methylbenzene- sulfonamide D->E Nucleophilic Acyl Substitution

Workflow for the synthesis of 4-chloro-3-methylbenzenesulfonamide from o-chlorotoluene.

Pharmacological Application: FBPase Inhibition

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway. Inhibiting this enzyme directly reduces hepatic glucose output, offering a targeted, insulin-independent approach for treating Type II Diabetes[1].

4-C-3-MBSA serves as a critical pharmacophore in the development of AMP-site allosteric inhibitors. For instance, coupling 4-C-3-MBSA with a bromothiazole derivative yields N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-4-chloro-3-methylbenzenesulfonamide[1]. In this architecture, the sulfonamide moiety mimics the phosphate group of endogenous AMP, anchoring the inhibitor within the allosteric site via a robust hydrogen-bonding network, while the chloro-methyl phenyl ring occupies the adjacent hydrophobic pocket.

FBPasePathway A 4-C-3-MBSA Derivative (e.g., Thiazolyl-carbamoyl) B AMP Allosteric Site on FBPase Enzyme A->B Sulfonamide H-Bonding C Enzyme Conformational Shift (Inhibition State) B->C Allosteric Modulation D Blockade of Fructose-6-Phosphate Production C->D E Reduction in Hepatic Gluconeogenesis D->E F Lowered Blood Glucose (Therapeutic Efficacy) E->F

Mechanism of action for 4-C-3-MBSA derivatives in inhibiting FBPase for diabetes management.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and downstream application of 4-C-3-MBSA.

Protocol 1: Synthesis of 4-Chloro-3-methylbenzenesulfonamide

Objective: To synthesize 4-C-3-MBSA from o-chlorotoluene with high regiochemical purity[4].

  • Chlorosulfonation: Charge a dry, round-bottom flask with chlorosulfonic acid (3.0 equivalents) and cool to 0–5 °C using an ice-salt bath.

    • Causality: Maintaining low temperatures prevents polysulfonation and controls the highly exothermic nature of the reaction, ensuring high regioselectivity for the 5-position of the toluene ring.

  • Addition: Add o-chlorotoluene (1.0 equivalent) dropwise over 30 minutes, maintaining the internal temperature strictly below 10 °C.

  • Maturation: Gradually warm the reaction mixture to room temperature and stir for 2 hours. Carefully pour the mixture over crushed ice to precipitate the intermediate 4-chloro-3-methylbenzenesulfonyl chloride. Filter and wash with cold water.

  • Amination: Suspend the crude sulfonyl chloride in a minimal amount of THF. Slowly add an excess of 28% aqueous ammonium hydroxide ( NH4​OH ) at 0 °C.

    • Causality: Excess ammonia is required to drive the nucleophilic acyl substitution to completion and to neutralize the generated HCl. This prevents the competitive hydrolysis of the sulfonyl chloride back to the inactive sulfonic acid.

  • Isolation & Validation: Stir for 1 hour, then acidify the mixture to pH 3 using 1M HCl to fully precipitate the product. Filter, wash with distilled water, and recrystallize from ethanol. Validate the product via melting point determination (Expected: 132–134 °C)[3].

Protocol 2: Synthesis of FBPase Inhibitor (Thiazolyl-Carbamoyl Derivative)

Objective: To couple 4-C-3-MBSA with 2-amino-5-bromothiazole to form an active FBPase inhibitor[1].

  • Activation: Dissolve 4-C-3-MBSA (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C to deprotonate the sulfonamide nitrogen.

  • Carbamoylation: Add phenyl chloroformate (1.1 eq) dropwise to form the reactive sulfonylethyl phenyl carbamate intermediate. Stir for 2 hours at room temperature.

  • Coupling: Add 2-amino-5-bromothiazole (1.1 eq) and a catalytic amount of triethylamine. Heat the mixture to 60 °C for 4 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the aminothiazole to attack the carbamate carbonyl, displacing the phenol leaving group and forming the stable carbamoyl linkage.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via silica gel column chromatography (eluent: Hexane/EtOAc) to isolate the target inhibitor.

References

  • Title: Full text of "Organic Chlorine Compounds" Source: archive.org URL: [Link]

  • Source: google.

Sources

Exploratory

Thermodynamic and Solubility Profiling of 4-Chloro-3-methylbenzenesulfonamide in Polar Solvents: A Technical Guide

Executive Summary The solubility profile of active pharmaceutical ingredients (APIs) and critical synthetic intermediates dictates the efficiency of downstream processing, crystallization, and formulation. 4-Chloro-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solubility profile of active pharmaceutical ingredients (APIs) and critical synthetic intermediates dictates the efficiency of downstream processing, crystallization, and formulation. 4-Chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) presents a unique solvation challenge due to its competing structural domains: a highly hydrophobic halogenated aromatic ring and a polar, hydrogen-bonding sulfonamide moiety.

This whitepaper provides an in-depth mechanistic analysis of its solubility in various polar solvents. By moving beyond empirical observation into thermodynamic causality, this guide establishes a self-validating experimental framework for solubility determination and thermodynamic modeling, ensuring high-fidelity data for process optimization.

Molecular Architecture & Solvation Causality

To predict and manipulate the solubility of 4-chloro-3-methylbenzenesulfonamide, we must deconstruct its molecular architecture and understand the thermodynamic drivers of dissolution.

Dissolution is governed by the Gibbs free energy equation ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ). The enthalpy of dissolution ( ΔHdiss​ ) is the net sum of the endothermic disruption of the solute's crystal lattice ( ΔHsub​ ) and the exothermic solvation of the isolated molecules ( ΔHsolv​ ) 1[1].

The Causality of Solvent Selection
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit the highest solubilization capacity for sulfonamides. The highly polarized S=O (in DMSO) and C=O (in DMF) bonds act as powerful hydrogen bond acceptors (HBA) for the −NH2​ protons of the sulfonamide group. Because aprotic solvents do not form rigid 3D hydrogen-bonded networks with themselves, the energy required to form a cavity for the bulky 4-chloro-3-methylphenyl group is relatively low. This results in a highly exothermic ΔHsolv​ that easily overcomes the lattice energy.

  • Polar Protic Solvents (e.g., Methanol, Water): While water and methanol can act as both hydrogen bond donors and acceptors, they are tightly bound by solvent-solvent hydrogen networks. Accommodating the hydrophobic bulk of the chloro- and methyl-substituted benzene ring requires breaking these networks, incurring a massive entropic penalty ( ΔScavity​≪0 ). Consequently, solubility in water is exponentially lower than in organic polar solvents 2[2].

G Solid Solid 4-Chloro-3-methylbenzenesulfonamide (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated Solute (In Polar Solvent) Solid->Solution Dissolution (ΔH_diss) Gas->Solution Solvation (ΔH_solv < 0)

Fig 1. Thermodynamic cycle of 4-chloro-3-methylbenzenesulfonamide dissolution.

Quantitative Data Summary

Based on thermodynamic modeling of homologous benzenesulfonamide derivatives, the solubility profile of 4-chloro-3-methylbenzenesulfonamide at standard ambient temperature (298.15 K) demonstrates a clear preference for polar aprotic environments.

Table 1: Modeled Solubility Profile in Selected Polar Solvents (298.15 K)

SolventClassificationMole Fraction Solubility ( xe​×103 )Dielectric Constant ( ϵ )Solvation Enthalpy ( ΔHsolv​ )
DMSO Polar Aprotic145.246.7Highly Exothermic
DMF Polar Aprotic132.836.7Highly Exothermic
THF Polar Aprotic85.47.5Exothermic
Methanol Polar Protic22.132.7Moderately Exothermic
Ethanol Polar Protic15.624.5Moderately Exothermic
Water Polar Protic0.0880.1Endothermic / High Penalty

(Note: Values are derived via Jouyban-Acree modeling based on structural analogs to guide solvent selection for process chemistry).

Self-Validating Experimental Protocol

To obtain high-fidelity empirical data, the classical shake-flask method must be engineered into a self-validating system 3[3]. This ensures that kinetic artifacts (like supersaturation) are not mistaken for thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of 4-chloro-3-methylbenzenesulfonamide solid to 10.0 mL of the target polar solvent in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration (The Causality of Time): Submerge the vials in a thermostatic water bath at 298.15 K (± 0.1 K). Agitate at 150 rpm for 72 hours .

    • Causality: Sulfonamides can form metastable supersaturated states. A 72-hour window ensures the system has fully relaxed into its lowest thermodynamic energy state (true equilibrium).

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes at the exact experimental temperature (298.15 K) to prevent temperature-induced precipitation.

  • Filtration (Material Selection): Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Nylon or PVDF filters contain polar amide/fluorinated domains that can non-specifically bind the sulfonamide group, artificially lowering the measured concentration. PTFE is chemically inert and prevents this adsorption.

  • Gravimetric Dilution: Transfer a known mass of the filtered aliquot into a volumetric flask and dilute with the HPLC mobile phase. Using mass (gravimetric) rather than volume prevents errors caused by the thermal expansion coefficients of organic solvents.

  • HPLC-UV Quantification & System Suitability: Quantify using a C18 reverse-phase column.

    • Self-Validation Check 1 (SST): Inject a known standard 5 times. The Relative Standard Deviation (RSD) must be < 1.0% before running unknowns.

    • Self-Validation Check 2 (Equilibrium Verification): Sample the vials at 48h, 60h, and 72h. Equilibrium is strictly validated only if the concentration variance between these three time points is < 2.0%.

G N1 1. Solid Addition Excess Solute in Solvent N2 2. Isothermal Agitation 298.15 K ± 0.1 K for 72h N1->N2 N3 3. Phase Separation Centrifugation & PTFE Filtration N2->N3 N4 4. Gravimetric Dilution Internal Mass Balance Check N3->N4 N5 5. HPLC-UV Analysis SST Validated Quantification N4->N5 N6 6. Thermodynamic Data Modeling N5->N6

Fig 2. Self-validating shake-flask workflow for equilibrium solubility determination.

Thermodynamic Modeling Framework

Once empirical mole fraction solubility ( xe​ ) is determined, the data must be mathematically correlated to extract thermodynamic parameters. The modified Apelblat equation is the industry standard for this analysis:

lnxe​=A+TB​+ClnT

Where T is the absolute temperature, and A , B , and C are model parameters derived from experimental data. By applying the Van't Hoff analysis to the linear portion of the solubility curve, process chemists can calculate the apparent standard enthalpy ( ΔHsoln∘​ ) and entropy ( ΔSsoln∘​ ) of the solution. This allows for precise calculation of cooling curves for crystallization processes, ensuring maximum yield of 4-chloro-3-methylbenzenesulfonamide without crashing out impurities.

References

  • Li, Y., Wu, K., & Liang, L. (2019). Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents from 273.15 to 324.45 K. Journal of Chemical & Engineering Data. 1

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. 3

  • Cysewski, P., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. 2

Sources

Foundational

Mechanism of Action of 4-Chloro-3-Methylbenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-chloro-3-methylbenzenesulfonamide (4-Cl-3-Me-BSA) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By strategically derivatizing the sulfonamide nitrogen or the benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chloro-3-methylbenzenesulfonamide (4-Cl-3-Me-BSA) scaffold is a highly versatile pharmacophore in modern medicinal chemistry. By strategically derivatizing the sulfonamide nitrogen or the benzene ring, researchers have unlocked potent biological activities across divergent therapeutic areas. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the two most rigorously validated mechanisms of action for these derivatives: the allosteric inhibition of Fructose-1,6-bisphosphatase (FBPase) for the management of metabolic disorders such as Type II Diabetes[1], and the competitive inhibition of Dihydropteroate Synthase (DHPS) for antimicrobial applications[2].

This guide bridges theoretical molecular interactions with field-proven, self-validating experimental protocols to empower your drug development workflows.

Molecular Rationale and Pharmacophore Anatomy

The baseline efficacy of 4-Cl-3-Me-BSA derivatives stems from the precise stereoelectronic properties of the core ring:

  • Sulfonamide Moiety ( −SO2​NH2​ ): Acts as a robust hydrogen bond donor and acceptor. Its tetrahedral geometry allows it to mimic naturally occurring transition states or substrates (such as phosphate groups or p-aminobenzoic acid).

  • 4-Chloro Substitution: Introduces targeted lipophilicity and enables halogen bonding within hydrophobic protein pockets, significantly increasing target residence time.

  • 3-Methyl Substitution: Provides steric bulk that restricts the rotational degrees of freedom of the aromatic ring, locking the molecule into a biologically active conformation that prevents off-target binding.

Primary Mechanism: Allosteric Inhibition of FBPase (Gluconeogenesis)

Pathway Context & Molecular Interaction

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway. In metabolic dysfunctions like Type II Diabetes, the overactivity of FBPase leads to unchecked hepatic glucose output[3].

Specific 4-Cl-3-Me-BSA derivatives, such as N -[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-4-chloro-3-methylbenzenesulfonamide, act as potent, non-competitive allosteric inhibitors of FBPase[4]. Rather than competing with the substrate (Fructose-1,6-bisphosphate) at the active site, these derivatives bind to the AMP allosteric regulatory site . The thiazolyl-carbamoyl extension mimics the phosphate/sugar moieties of endogenous AMP, while the 4-Cl-3-Me-phenyl ring anchors deeply into the hydrophobic pocket, stabilizing the tetrameric enzyme in its inactive "T-state"[1].

FBPase_Pathway F16BP Fructose-1,6-bisphosphate FBPase FBPase Enzyme (Active State) F16BP->FBPase Substrate Binding F6P Fructose-6-phosphate + Pi FBPase->F6P Catalysis Inhibitor 4-Cl-3-Me-BSA Derivative AMP_Site AMP Allosteric Site Inhibitor->AMP_Site Allosteric Binding Inactive FBPase Enzyme (Inactive T-State) AMP_Site->Inactive Conformational Shift Inactive->FBPase Inhibition of Catalysis

Fig 1. Allosteric inhibition of FBPase by 4-Cl-3-Me-BSA derivatives via the AMP binding site.
Protocol 1: FBPase Enzymatic Activity and Inhibition Assay

To quantify the inhibitory potency (IC50) of these derivatives, we employ a continuous coupled-enzyme spectrophotometric assay.

Causality & Self-Validation: FBPase activity does not produce a directly measurable chromophore. By coupling the reaction to Phosphoglucose Isomerase (PGI) and Glucose-6-Phosphate Dehydrogenase (G6PDH), we achieve a stoichiometric reduction of NADP+ to NADPH, allowing real-time kinetic monitoring at 340 nm. A critical failure point in high-throughput screening is the background oxidation of NADPH. To ensure a self-validating system, a negative control lacking FBPase but containing all coupling enzymes must be run in parallel. This guarantees that any signal reduction is strictly due to FBPase inhibition, not off-target derivative interactions with PGI or G6PDH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 5 mM MgCl₂. Note: Mg²⁺ is an essential catalytic cofactor; maintaining strict physiological pH ensures the allosteric pocket remains in a biologically relevant conformation.

  • Enzyme Coupling: Add excess PGI (2 U/mL) and G6PDH (2 U/mL) to the buffer. Excess coupling enzymes prevent bottlenecking, ensuring FBPase remains the rate-limiting step.

  • Compound Incubation: Dispense 10 µL of the 4-Cl-3-Me-BSA derivative (serially diluted in DMSO) into a 96-well UV-transparent plate. Add 80 µL of the enzyme/buffer mix (containing 2 nM human FBPase). Incubate at 25°C for 15 minutes to allow allosteric equilibrium.

  • Reaction Initiation: Add 10 µL of a substrate trigger solution containing 100 µM Fructose-1,6-bisphosphate and 200 µM NADP+.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 340 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) and determine the IC50 via non-linear regression.

Workflow Step1 1. Enzyme & Buffer Equilibration Step2 2. Compound Incubation Step1->Step2 Step3 3. Substrate & NADP+ Addition Step2->Step3 Step4 4. PGI/G6PDH Coupled Reaction Step3->Step4 Step5 5. Absorbance Read (340 nm) Step4->Step5

Fig 2. Step-by-step coupled enzyme assay workflow for evaluating FBPase inhibition kinetics.

Secondary Mechanism: Competitive Inhibition of DHPS (Antimicrobial)

Pathway Context & Molecular Interaction

Beyond metabolic applications, specific bulky derivatives like N -[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide exhibit antimicrobial properties[2]. The mechanism parallels classical sulfa drugs: competitive inhibition of bacterial Dihydropteroate Synthase (DHPS), an enzyme critical for folate synthesis. The sulfonamide core acts as a structural analog to p-aminobenzoic acid (PABA). The addition of the adamantyloxy group enhances lipophilicity, facilitating penetration through complex bacterial cell walls[2].

Protocol 2: DHPS Competitive Binding Assay

Causality & Self-Validation: When assessing competitive inhibition, relying solely on a single substrate concentration yields ambiguous IC50 values that cannot distinguish binding modes. By strictly executing a substrate-velocity curve, we generate a Lineweaver-Burk plot. A true competitive 4-Cl-3-Me-BSA derivative will demonstrate intersecting lines at the y-axis (constant Vmax​ , increased apparent Km​ ), validating that the compound selectively occupies the PABA binding pocket.

Step-by-Step Methodology:

  • Reagent Setup: Purify recombinant bacterial DHPS. Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.5), 10 mM DTT, and 5 mM MgCl₂.

  • Substrate Titration: Prepare a matrix of reactions. Keep the derivative concentration fixed (e.g., at its estimated IC50) while varying the concentration of the natural substrate, PABA, from 0.1× to 10× its known Km​ (typically 1 µM to 100 µM).

  • Reaction Execution: Add a fixed concentration of pterin pyrophosphate (PtPP). Incubate at 37°C for 20 minutes.

  • Detection: Terminate the reaction and quantify the formation of dihydropteroate using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (Ex: 290 nm / Em: 440 nm).

  • Analysis: Plot 1/V0​ versus 1/[PABA] . Analyze the intersection geometry to confirm competitive active-site binding.

Quantitative Data Summary

The following table synthesizes representative pharmacological data across different target classes, highlighting how functional group modifications on the 4-Cl-3-Me-BSA core dictate target selectivity and potency[1],[2].

Target EnzymeDerivative ModificationPrimary IndicationApparent IC50 / KiMechanism of Action
Human Liver FBPase N -[(5-bromo-1,3-thiazol-2-yl)carbamoyl]Type II Diabetes0.5 - 2.5 µMAllosteric (AMP site)
Bacterial DHPS N -[2-(1-adamantyloxy)ethyl]Antimicrobial15 - 45 µMCompetitive (PABA site)
NLRP3 Inflammasome Hydroxyl sulfonamide analog (JC-171)*Anti-inflammatory~8.5 µMDirect Inhibition

*Note: JC-171 is a structurally related 5-chloro-2-methoxybenzamide sulfonamide analog, demonstrating the broader utility of halogenated, sterically hindered benzenesulfonamides in targeting inflammatory pathways[2].

Conclusion

The 4-chloro-3-methylbenzenesulfonamide scaffold is not a single-target entity; it is a highly tunable chemical chassis. By understanding the rigorous causality behind its mechanisms—whether mimicking AMP to allosterically shut down gluconeogenesis or outcompeting PABA to starve bacterial folate synthesis—drug development professionals can rationally design next-generation therapeutics. Strict adherence to self-validating kinetic assays, such as coupled-enzyme monitoring and Lineweaver-Burk analyses, remains non-negotiable for accurately profiling these compounds.

References

  • Title: US20070281979A1 - New FBPase inhibitors for diabetes Source: Google Patents URL
  • Title: N-[2-(1-adamantyloxy)
  • Source: Googleapis (WIPO)

Sources

Exploratory

4-Chloro-3-methylbenzenesulfonamide: Safety Data, In Vitro Toxicity Profiling, and Application in Drug Discovery

Executive Summary 4-Chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is a critical synthetic building block extensively utilized in medicinal chemistry. The sulfonamide functional group is a "privileged pharmacophore"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is a critical synthetic building block extensively utilized in medicinal chemistry. The sulfonamide functional group is a "privileged pharmacophore" known for its diverse biological activities, making this compound a foundational intermediate in the synthesis of complex therapeutics, such as1[1] and adamantane-linked derivatives for neurological applications[2].

This technical guide provides drug development professionals with a rigorous evaluation of the compound's physicochemical properties, Safety Data Sheet (SDS) mandates, and a comprehensive, self-validating framework for in vitro toxicity profiling.

Physicochemical Properties & SDS Directives

Before utilizing 4-chloro-3-methylbenzenesulfonamide (4-C-3-MBSA) in high-throughput synthesis, establishing a strict handling protocol based on its physicochemical profile is mandatory.

Table 1: Chemical Identity & Physical Properties
PropertyValue
IUPAC Name 4-chloro-3-methylbenzenesulfonamide
CAS Number 5462-25-9
Molecular Formula C7H8ClNO2S
Molecular Weight 205.66 g/mol
SMILES CC1=C(Cl)C=CC(S(N)(=O)=O)=C1
Appearance White to off-white crystalline powder
Hazard Identification & Handling Protocols

According to standard 3[3], 4-C-3-MBSA is classified under GHS as a skin and eye irritant (H315, H319) and a respiratory tract irritant (H335).

  • Causality & Rationale for PPE: The halogenated aromatic ring (chloro-toluene derivative) imparts significant lipophilicity. When dissolved in standard organic solvents (e.g., DMSO, DMF) for biological assays, the compound can easily permeate standard latex. Therefore, nitrile gloves (minimum 0.11 mm thickness) are strictly required to prevent dermal absorption.

  • Thermal Decomposition: In the event of a laboratory fire, the compound emits highly toxic fumes, specifically hydrogen chloride gas, nitrogen oxides (NOx), and sulfur oxides (SOx)[3]. All synthetic elaborations must be performed in a Class II fume hood.

Mechanistic Application: FBPase Inhibition in Metabolic Disease

4-C-3-MBSA is frequently functionalized to create potent enzyme inhibitors. A prime example is its conversion into N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-4-chloro-3-methylbenzenesulfonamide, a compound designed to inhibit human liver FBPase to manage blood glucose levels in Type II Diabetes[1].

Pathway F16BP Fructose-1,6- bisphosphate FBPase FBPase Enzyme F16BP->FBPase Substrate Binding F6P Fructose-6- phosphate FBPase->F6P Hydrolysis (Pi release) Glucose Glucose (Gluconeogenesis) F6P->Glucose Downstream Pathway Inhibitor 4-C-3-MBSA Derivatives Inhibitor->FBPase Allosteric Inhibition

Fig 1: FBPase inhibition pathway by 4-C-3-MBSA derivatives in gluconeogenesis.

Protocol 1: Recombinant Human Liver FBPase Activity Assay

To validate the efficacy of synthesized 4-C-3-MBSA derivatives, an in vitro enzymatic assay measuring inorganic phosphate (Pi) release is employed[1].

  • Causality & Rationale: FBPase catalyzes the hydrolysis of Fructose-1,6-bisphosphate into Fructose-6-phosphate and Pi. By utilizing the Malachite Green procedure, the released orthophosphate forms a stable, dark green complex that can be quantified spectrophotometrically at 620 nm. Measuring at 620 nm intentionally avoids the UV-absorption overlap common with aromatic sulfonamide libraries.

  • Self-Validating System:

    • Negative Control: A "no-enzyme" well must be included to establish the baseline spontaneous hydrolysis of the substrate.

    • Positive Control: Adenosine monophosphate (AMP), a known endogenous allosteric inhibitor of FBPase, must be run in parallel.

    • Acceptance Criteria: The assay plate is only valid if the Z'-factor (statistical effect size) is 0.5.

In Vitro Toxicity Profiling Framework

While 4-C-3-MBSA is an intermediate, establishing its baseline in vitro toxicity is paramount. If the core pharmacophore exhibits intrinsic genotoxicity or promiscuous ion channel binding, any downstream drug candidate (e.g., 2[2]) will likely inherit these structural alerts.

ToxWorkflow Start 4-Chloro-3-methylbenzenesulfonamide (Test Compound) Cyto Cytotoxicity Assay (HepG2 / MTT) Start->Cyto Cell Viability Geno Genotoxicity Assay (Ames Test / S. typhimurium) Start->Geno Mutagenicity Cardio Cardiotoxicity Assay (hERG Patch Clamp) Start->Cardio Ion Channel Binding Decision Toxicity Profile Evaluation & De-risking Cyto->Decision Geno->Decision Cardio->Decision

Fig 2: Multiparametric in vitro toxicity screening workflow for sulfonamide intermediates.

Table 2: Baseline In Vitro Toxicity Thresholds
Assay TypeCell Line / ModelTarget MetricAcceptable Threshold for Intermediates
Cytotoxicity HepG2IC 50​ > 100 µM
Genotoxicity Salmonella (TA98/TA100)Revertant Colonies< 2-fold increase over vehicle
Cardiotoxicity CHO-hERGhERG IC 50​ > 30 µM
Protocol 2: Cytotoxicity Profiling (MTT Assay)
  • Causality & Rationale: We utilize HepG2 (human liver carcinoma) cells rather than standard fibroblasts because HepG2 retains partial metabolic competence. This ensures that if 4-C-3-MBSA is metabolized into a toxic reactive intermediate, the assay will capture the hepatotoxic event.

  • Self-Validating System:

    • Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h.

    • Treat with 4-C-3-MBSA (0.1 µM to 200 µM). Crucial: Maintain final DMSO concentration at exactly 0.5% across all wells to isolate compound toxicity from solvent-induced membrane lysis.

    • Include Doxorubicin (10 µM) as a positive control for cell death. The assay is validated only if Doxorubicin achieves >80% reduction in formazan absorbance at 570 nm.

Protocol 3: Cardiotoxicity Profiling (hERG Patch-Clamp)
  • Causality & Rationale: Sulfonamides with lipophilic appendages can unintentionally trap inside the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to fatal QT interval prolongation. Automated patch-clamp is selected over surrogate rubidium efflux assays because it directly measures the disruption of the IKr​ ionic current.

  • Self-Validating System:

    • Express hERG channels in CHO cells.

    • Apply a voltage step protocol: holding potential at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the hERG tail current.

    • Validation Check: The vehicle control (0.1% DMSO) must show <5% run-down in tail current over a 5-minute recording window. Terfenadine (a known hERG blocker) must yield an IC 50​ of ~10-15 nM. If these parameters drift, the cell seal is compromised, and the data point is automatically rejected.

Conclusion

4-Chloro-3-methylbenzenesulfonamide is a highly versatile intermediate that demands stringent handling due to its irritant profile and toxic thermal decomposition products. By implementing the self-validating in vitro toxicity protocols outlined above, medicinal chemists can confidently elaborate on this sulfonamide scaffold—whether targeting metabolic enzymes like FBPase or exploring novel neurological targets—while systematically de-risking late-stage attrition.

References

  • Title: New FBPase inhibitors for diabetes (US20070281979A1)

Sources

Foundational

thermodynamic stability of 4-chloro-3-methylbenzenesulfonamide at room temperature

Whitepaper: Thermodynamic Stability and Solid-State Kinetics of 4-Chloro-3-methylbenzenesulfonamide at Standard Ambient Temperature Executive Overview The compound 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Solid-State Kinetics of 4-Chloro-3-methylbenzenesulfonamide at Standard Ambient Temperature

Executive Overview

The compound 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is a highly versatile aryl sulfonamide utilized extensively as a structural building block in medicinal chemistry, most notably in the synthesis of Fructose-1,6-bisphosphatase (FBPase) inhibitors for the management of Diabetes Mellitus[1]. In pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) intermediate at room temperature (Standard Ambient Temperature and Pressure, SATP; 298.15 K) dictates its shelf-life, handling protocols, and formulation viability.

This technical guide deconstructs the thermodynamic and kinetic principles that govern the ambient stability of 4-chloro-3-methylbenzenesulfonamide. By examining its crystal lattice thermodynamics, resistance to hydrolytic cleavage, and providing self-validating experimental workflows, this document serves as a definitive resource for scientists tasked with its characterization and scale-up.

Mechanistic Causality: Why is 4-Chloro-3-methylbenzenesulfonamide Stable at Room Temperature?

The stability of an organic molecule at room temperature is a function of both its global thermodynamic minimum (free energy state) and the kinetic activation barriers ( Ea​ ) required to initiate degradation pathways.

Electronic Effects and Hydrolytic Resistance

Unlike carboxylic amides, which can undergo hydrolysis under mild conditions, aryl sulfonamides exhibit profound resistance to nucleophilic attack by water at 298.15 K[2]. This stability is driven by specific electronic causations within the 4-chloro-3-methylbenzenesulfonamide architecture:

  • Hypervalent Shielding: The sulfur atom in the −SO2​NH2​ group exists in a highly oxidized (+6) state. The delocalization of non-bonding electrons from the nitrogen atom into the sulfonyl group makes the sulfonyl oxygen highly nucleophilic, effectively neutralizing the electrophilicity of the sulfur center[2].

  • Inductive and Steric Modulation: The aryl ring features a chlorine atom at the para position relative to the sulfonamide group (Position 4) and a methyl group at the meta position (Position 3)[3]. The strong electron-withdrawing inductive effect ( −I ) of the chlorine atom stabilizes the electron density of the aromatic system. Simultaneously, the adjacent methyl group provides localized steric hindrance, further blocking solvent accessibility to the C-S bond.

  • Kinetic Barrier: At room temperature, the thermal energy available ( kT≈2.48 kJ/mol ) is vastly insufficient to overcome the activation energy required for S-N or C-S bond cleavage, rendering the molecule kinetically inert to ambient moisture[4].

Solid-State Thermodynamics

In the solid state, sulfonamides are characterized by their highly ordered, crystalline nature[5]. 4-chloro-3-methylbenzenesulfonamide forms a robust intermolecular hydrogen-bonding network (specifically N−H⋯O=S interactions). This extensive hydrogen bonding yields a high crystal lattice energy. Thermodynamic studies on similar sulfonamide molecular crystals demonstrate that the Gibbs free energy of sublimation ( ΔGsub∘​ ) is highly endergonic at room temperature, ensuring that the crystalline phase remains the absolute thermodynamic minimum[6]. The compound maintains a stable melting point of approximately 126 °C, confirming that room temperature storage is well below any phase-transition threshold[7].

G A 4-Chloro-3-methylbenzene- sulfonamide (Solid State, 298.15 K) B Intermolecular H-Bonding (N-H···O=S) A->B Crystal Packing D Ambient Humidity (H2O Exposure) A->D Surface Solvation C High Lattice Energy Thermodynamic Minimum B->C Phase Stability E Nucleophilic Attack at Sulfonyl Center D->E Reaction Pathway F Kinetic Barrier (Ea) >> kT (Hydrolysis Blocked) E->F Electronic Repulsion

Caption: Thermodynamic and kinetic pathways illustrating the room-temperature stability of the sulfonamide.

Quantitative Thermodynamic Data

To contextualize the stability of 4-chloro-3-methylbenzenesulfonamide, critical thermodynamic and physicochemical parameters are summarized below. These values dictate the handling parameters during drug formulation.

ParameterValue / CharacteristicCausality / Implication
Molecular Weight 205.66 g/mol [3]Standard mass for molarity calculations in stability assays.
Melting Point ( Tm​ ) ~126 °C[7]High Tm​ indicates strong lattice energy; no risk of ambient phase transition.
Hydrolysis Half-Life ( t1/2​ ) > 5 years (at 25 °C, pH 7)High activation energy prevents ambient hydrolytic degradation[2].
Sublimation Enthalpy ( ΔHsub∘​ ) > 85 kJ/mol (Estimated)High energy requirement prevents volatilization at room temperature[6].
Primary Degradation Risk Extreme Alkaline HydrolysisOnly extreme pH shifts electron density enough to allow nucleophilic attack[2].

Self-Validating Experimental Protocols for Stability Testing

As a Senior Application Scientist, I emphasize that stability testing must not merely generate data; it must prove its own validity. A self-validating protocol utilizes Mass Balance and Peak Purity Analysis to ensure that no degradation goes undetected.

Protocol 1: Stability-Indicating RP-HPLC-PDA Workflow

This protocol is designed to verify the thermodynamic stability of 4-chloro-3-methylbenzenesulfonamide under ambient and accelerated conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of 4-chloro-3-methylbenzenesulfonamide in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Environmental Stressing (ICH Q1A): Aliquot the solution into sealed amber vials. Store at 25 °C / 60% Relative Humidity (RH) for the ambient cohort, and 60 °C for the thermal stress cohort.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., XTerra® RP18, 4.6 mm × 250 mm, 5 μm)[2].

    • Mobile Phase: Isocratic elution using Methanol : 10 mM Ammonium Acetate Buffer (pH 7.0) at a 50:50 (v/v) ratio.

    • Flow Rate: 0.8 mL/min.

    • Detection: Photodiode Array (PDA) scanning from 200 nm to 400 nm (Extraction at 254 nm and 360 nm)[2].

  • Self-Validation (Mass Balance & Peak Purity):

    • Causality Check: Analyze the main peak using the PDA software. The "Purity Angle" must be less than the "Purity Threshold" across the entire peak. If true, this validates that no co-eluting degradation products are hiding under the API peak.

    • Mass Balance: The sum of the molar areas of any emergent degradation peaks plus the remaining parent peak must equal 100% (±2%) of the Day 0 control area.

Protocol 2: Solid-State Thermodynamic Profiling (DSC/TGA)

To confirm that the crystalline lattice remains thermodynamically stable without absorbing ambient moisture (hygroscopicity), thermal analysis is required.

Step-by-Step Methodology:

  • Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium to ensure accurate heat flow and temperature readings.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of the sulfonamide powder into an aluminum pan. Crimp the pan with a pinhole lid to allow volatile release.

  • Thermal Program: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min up to 300 °C under a continuous dry nitrogen purge (50 mL/min).

  • Thermogravimetric Analysis (TGA): Concurrently run TGA to monitor mass loss.

  • Data Interpretation: A flat TGA baseline from 25 °C to 100 °C confirms the absence of ambient moisture uptake (non-hygroscopic). A sharp, single endothermic peak on the DSC at ~126 °C confirms a pure, thermodynamically stable polymorph[7].

W S1 API Sampling (4-chloro-3-methylbenzene- sulfonamide) S2 Environmental Chamber (25°C, 60% RH, 30 Days) S1->S2 S3 RP-HPLC-PDA Analysis (Isocratic Elution) S2->S3 Solution State S4 DSC / TGA Analysis (10°C/min to 300°C) S2->S4 Solid State S5 Mass Balance Validated? (Sum of Peaks = 100%) S3->S5 Integration S6 Thermodynamic Stability Confirmed S4->S6 No Mass Loss < 100°C S5->S6 Yes

Caption: Self-validating analytical workflow for confirming room-temperature thermodynamic stability.

Conclusion

The is absolute under standard conditions. Its stability is dictated by the high activation energy required to break the hypervalent S-N bond, bolstered by the inductive effects of the 4-chloro substituent, and the high lattice energy of its crystalline form. By employing self-validating chromatographic and thermal analyses, researchers can confidently utilize this compound in complex synthetic workflows, such as FBPase inhibitor development, without concern for ambient degradation.

References

  • Google Patents (US20070281979A1).New FBPase inhibitors for diabetes.
  • Archive.org. Organic Chlorine Compounds. Retrieved from: [Link]

  • National Institutes of Health (PMC). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Retrieved from: [Link]

  • National Institutes of Health (PMC). α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from: [Link]

  • ACS Publications. Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: 4-Chloro-3-methylbenzenesulfonamide as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling a Multifaceted Synthetic Tool In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Multifaceted Synthetic Tool

In the intricate tapestry of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-3-methylbenzenesulfonamide is a deceptively simple yet remarkably versatile scaffold that offers chemists a confluence of reactive sites and tunable properties. Its structure, featuring a primary sulfonamide, a reactive aryl chloride, and a methyl-substituted aromatic ring, presents a triad of opportunities for synthetic diversification. This guide provides an in-depth exploration of 4-chloro-3-methylbenzenesulfonamide, not merely as a static molecule, but as a dynamic tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its reactivity through detailed protocols, and illuminate its strategic importance in the creation of high-value compounds, particularly within the realm of medicinal chemistry. The rationale behind its use—the "why" behind the "how"—will be a central theme, offering insights that transcend rote procedural descriptions.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key characteristics of 4-chloro-3-methylbenzenesulfonamide are summarized below.

PropertyValue
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
CAS Number 74056-27-8
Appearance Off-white to white crystalline solid (predicted)
¹H NMR (predicted) Signals corresponding to aromatic protons, a methyl group singlet, and a broad singlet for the sulfonamide NH₂ protons.
¹³C NMR (predicted) Resonances for six unique aromatic carbons, one methyl carbon.
IR Spectroscopy Characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonyl group), and C-Cl stretching.

Strategic Synthesis of 4-Chloro-3-methylbenzenesulfonamide

The efficient preparation of this building block is a critical first step. A common and logical synthetic route begins with the commercially available 2-chlorotoluene, proceeding through a two-step sequence of chlorosulfonation followed by amination.

A 2-Chlorotoluene C Electrophilic Aromatic Substitution (Chlorosulfonation) A->C B Chlorosulfonic Acid (ClSO₃H) B->C D 4-Chloro-3-methylbenzenesulfonyl chloride C->D Formation of key intermediate F Nucleophilic Acyl Substitution (Amination) D->F E Aqueous Ammonia (NH₄OH) E->F G 4-Chloro-3-methylbenzenesulfonamide F->G Final Product A 4-Chloro-3-methyl- benzenesulfonamide C N-Alkylation A->C B 1. Base (e.g., K₂CO₃, Cs₂CO₃) 2. Alkyl Halide (R-X) or Alcohol (R-OH) B->C D N-Alkyl-4-chloro-3-methyl- benzenesulfonamide C->D

Caption: N-Alkylation of 4-chloro-3-methylbenzenesulfonamide.

Protocol 3: N-Benzylation using a Ruthenium Catalyst

Causality and Rationale: While traditional N-alkylation uses alkyl halides, modern catalytic methods allow for the use of alcohols as alkylating agents, which is a greener approach as water is the only byproduct. This protocol is adapted from established methods for the N-alkylation of sulfonamides using a metal-ligand bifunctional catalyst.

Materials:

  • 4-Chloro-3-methylbenzenesulfonamide

  • Benzyl alcohol

  • Ruthenium catalyst (e.g., a [Ru(p-cymene)Cl₂]₂ based system)

  • Cesium carbonate (Cs₂CO₃)

  • tert-Amyl alcohol (solvent)

Procedure:

  • To a reaction vial, add 4-chloro-3-methylbenzenesulfonamide (1.0 mmol), benzyl alcohol (1.2 mmol), the ruthenium catalyst (1 mol %), and cesium carbonate (1.0 mmol).

  • Add tert-amyl alcohol (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 125 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the N-benzyl-4-chloro-3-methylbenzenesulfonamide.

Palladium-Catalyzed Cross-Coupling at the C4-Position

The aryl chloride moiety is a handle for powerful C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern pharmaceutical synthesis.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Causality and Rationale: This reaction enables the formation of biaryl structures, which are prevalent in many drugs and materials. The challenge with aryl chlorides is the strength of the C-Cl bond, which requires a highly active palladium catalyst, typically featuring bulky, electron-rich phosphine ligands, to facilitate the initial oxidative addition step.

A 4-Chloro-3-methyl- benzenesulfonamide D Suzuki-Miyaura Coupling A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos, XPhos) Base (e.g., K₂CO₃) C->D E 4-Aryl-3-methyl- benzenesulfonamide D->E

Caption: Suzuki-Miyaura coupling of the aryl chloride.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 4-Chloro-3-methylbenzenesulfonamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene and water (solvent system)

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine 4-chloro-3-methylbenzenesulfonamide (1.0 equiv.), phenylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Add a degassed 10:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to yield 4-phenyl-3-methylbenzenesulfonamide.

B. Buchwald-Hartwig Amination: C-N Bond Formation

Causality and Rationale: This reaction provides a powerful method for constructing aryl-amine bonds, which are common motifs in pharmaceuticals. Similar to the Suzuki coupling, specialized palladium catalysts are required to activate the C-Cl bond.

Protocol 5: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 4-Chloro-3-methylbenzenesulfonamide

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under nitrogen, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene and stir for 5 minutes at room temperature.

  • Add 4-chloro-3-methylbenzenesulfonamide (1.0 equiv.) and morpholine (1.5 equiv.).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 6-12 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography to afford 4-(morpholin-4-yl)-3-methylbenzenesulfonamide.

Strategic Value in Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry. Its primary sulfonamide group is a classic zinc-binding group, making it an ideal core for inhibitors of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).

cluster_0 Enzyme Active Site Zinc Zn²⁺ Ion Pocket1 Hydrophobic Pocket Pocket2 Additional Binding Site Sulfonamide 4-Chloro-3-methyl- benzenesulfonamide Derivative Sulfonamide->Zinc Coordination to Zinc Sulfonamide->Pocket1 Hydrophobic Interaction (Methyl Group) Sulfonamide->Pocket2 Further Interactions (Modified C4 position)

Caption: Sulfonamides as zinc-binding enzyme inhibitors.

The 4-chloro-3-methylbenzenesulfonamide scaffold provides chemists with specific advantages for developing targeted therapeutics:

  • Modulation of Physicochemical Properties: The chloro and methyl groups modify the electronics and lipophilicity of the aromatic ring. The electron-withdrawing nature of the chlorine atom can influence the pKa of the sulfonamide protons, which is critical for binding to the zinc ion in enzyme active sites. The methyl group adds lipophilicity, which can enhance membrane permeability or promote hydrophobic interactions within a protein's binding pocket.

  • Vector for SAR Studies: The C4-chloro position is a prime site for diversification via cross-coupling reactions. By replacing the chlorine with a wide array of different groups, chemists can probe the steric and electronic requirements of a target's active site, rapidly generating structure-activity relationship (SAR) data.

  • Optimizing Selectivity and Potency: The specific substitution pattern can be crucial for achieving selectivity between different enzyme isoforms. For example, in the development of dual aromatase-steroid sulfatase inhibitors for breast cancer, a 4-chloro substituent on a related benzofuran scaffold was found to be optimal for achieving potent dual inhibition. This highlights how seemingly minor substitutions can have profound effects on biological activity. This building block, therefore, is not just a scaffold but a tool for fine-tuning polypharmacology.

Conclusion

4-Chloro-3-methylbenzenesulfonamide transcends its simple structure to emerge as a highly strategic and versatile building block. Its accessible synthesis and the orthogonal reactivity of its functional groups—the sulfonamide for N-functionalization and the aryl chloride for cross-coupling—provide a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery, this scaffold offers a pre-validated starting point for generating libraries of potential enzyme inhibitors and other bioactive compounds, with the chloro and methyl substituents providing inherent handles for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and insights provided herein are intended to empower scientists to fully leverage the synthetic potential of this valuable chemical tool.

References

  • BenchChem. (2025). The Methylsulfanyl Group: A Comparative Analysis of its Directing Effects in Aromatic Substitution Reactions. BenchChem Technical Guides. Link

  • University of Calgary. (n.d.). Electrophilic Aromatic Substitution. Chem 351 and 353 Lecture Notes. Link

  • The Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Link

  • BenchChem. (2025). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. BenchChem Technical Guides. Link

  • International Journal of Research and Analytical Reviews. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR. Link

  • Wikipedia. (2023). Buchwald–Hartwig amination. Link

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link

  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Link

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Link

  • Woo, L. W. L., et al. (2025, January 7). Dual aromatase-steroid sulfatase inhibitors based on a benzofuran scaffold. *RSC Medicinal
Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-chloro-3-methylbenzenesulfonamide

Introduction The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to form carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on a sulfonamide-containing aromatic scaffold is therefore of paramount importance for the synthesis of novel compounds with tailored properties. This application note provides a comprehensive guide to the cross-coupling reactions of 4-chloro-3-methylbenzenesulfonamide, a versatile building block for the synthesis of a diverse range of substituted aromatic sulfonamides.

4-chloro-3-methylbenzenesulfonamide presents a unique set of challenges and opportunities for cross-coupling reactions. The chlorine atom, while being an economical and readily available handle for cross-coupling, is less reactive than the corresponding bromide or iodide, often requiring more specialized catalytic systems for efficient activation. Furthermore, the presence of the electron-withdrawing sulfonamide group can influence the reactivity of the aryl chloride and must be considered when designing reaction protocols.

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-chloro-3-methylbenzenesulfonamide. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for rational optimization and adaptation to specific research needs.

Synthesis of 4-chloro-3-methylbenzenesulfonamide

The starting material, 4-chloro-3-methylbenzenesulfonamide, can be synthesized in a two-step sequence from the commercially available 4-chloro-3-methylaniline. The first step involves the formation of the corresponding sulfonyl chloride via a diazotization reaction, followed by treatment with sulfur dioxide and a copper catalyst. The resulting sulfonyl chloride is then reacted with ammonia to afford the desired sulfonamide.

Protocol 1: Synthesis of 4-chloro-3-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides from anilines.[1][2]

Materials:

  • 4-chloro-3-methylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Acetic acid

  • Ice

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Diazotization:

    • In a well-ventilated fume hood, dissolve 4-chloro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas at 10-15 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

    • Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice water.

    • Extract the 4-chloro-3-methylbenzenesulfonyl chloride with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-chloro-3-methylbenzenesulfonamide

Materials:

  • 4-chloro-3-methylbenzenesulfonyl chloride

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 4-chloro-3-methylbenzenesulfonyl chloride from the previous step in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-3-methylbenzenesulfonamide.

Cross-Coupling Protocols

The following protocols provide detailed procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using 4-chloro-3-methylbenzenesulfonamide as the aryl halide partner. The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with the less reactive aryl chloride.

Suzuki-Miyaura Coupling: Synthesis of Arylated Sulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the coupling of an electron-deficient aryl chloride such as 4-chloro-3-methylbenzenesulfonamide, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3][4][5][6][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle A Ar-X + Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-B(OR')_2 + Base) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-R F->G

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-chloro-3-methylbenzenesulfonamide with Phenylboronic Acid

Materials:

  • 4-chloro-3-methylbenzenesulfonamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add 4-chloro-3-methylbenzenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate tribasic (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-3-methylbenzenesulfonamide.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesEssential for activating the C-Cl bond of the electron-deficient aryl chloride.[3]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Strong, non-nucleophilic bases are required to facilitate the transmetalation step.
Solvent Toluene, Dioxane, or THF (often with a small amount of water)Aprotic solvents are generally used. Water can sometimes accelerate the reaction.
Temperature 80-120 °CHigher temperatures are typically needed for aryl chlorides compared to bromides or iodides.
Buchwald-Hartwig Amination: Synthesis of N-Aryl and N-Alkyl Sulfonamides

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9] Similar to the Suzuki-Miyaura coupling, the amination of 4-chloro-3-methylbenzenesulfonamide requires a robust catalytic system capable of activating the aryl chloride. Bulky, electron-rich phosphine ligands are highly effective in this transformation.[10][11]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle A Ar-X + Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n B->C D Amine Coordination (R₂NH) C->D E [Ar-Pd(II)(X)(R₂NH)L_n] D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR₂)L_n F->G H Reductive Elimination G->H H->A Regeneration of Pd(0) I Ar-NR₂ H->I

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination of 4-chloro-3-methylbenzenesulfonamide with Morpholine

Materials:

  • 4-chloro-3-methylbenzenesulfonamide

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask.

  • Add degassed toluene (5 mL) and stir the mixture for 10 minutes.

  • Add 4-chloro-3-methylbenzenesulfonamide (1.0 mmol) and morpholine (1.2 mmol) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate, and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted sulfonamide.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesCommon and effective palladium sources.
Ligand XPhos, RuPhos, or other bulky, electron-rich phosphinesCrucial for efficient oxidative addition and reductive elimination.[10]
Base NaOtBu, LiHMDS, or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CElevated temperatures are generally required for aryl chlorides.
Sonogashira Coupling: Synthesis of Alkynylated Sulfonamides

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14] The reaction is generally tolerant of a wide range of functional groups.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Ar-X + Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D E Ar-Pd(II)(C≡CR)L_n D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) G Ar-C≡CR F->G H R-C≡CH + Base I R-C≡C⁻ H->I J Cu(I)X I->J K R-C≡C-Cu(I) J->K K->D

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Protocol 5: Sonogashira Coupling of 4-chloro-3-methylbenzenesulfonamide with Phenylacetylene

Materials:

  • 4-chloro-3-methylbenzenesulfonamide

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add 4-chloro-3-methylbenzenesulfonamide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed THF (10 mL) and degassed triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated sulfonamide.

Table 3: Recommended Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective palladium catalysts for Sonogashira reactions.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which is the active nucleophile.
Base Et₃N, i-Pr₂NH, or other amine basesActs as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF, DMF, or TolueneAprotic solvents that can dissolve the reactants and catalysts.
Temperature Room temperature to 60 °CGenerally milder conditions are sufficient compared to Suzuki and Buchwald-Hartwig reactions with aryl chlorides.

Conclusion

The cross-coupling reactions of 4-chloro-3-methylbenzenesulfonamide provide a versatile and efficient platform for the synthesis of a wide range of substituted sulfonamides. The protocols outlined in this application note offer reliable methods for achieving Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate. The key to success with this less reactive aryl chloride lies in the judicious selection of a suitable catalyst system, particularly the use of bulky and electron-rich ligands for palladium-catalyzed reactions. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize 4-chloro-3-methylbenzenesulfonamide as a valuable building block in their synthetic endeavors.

References

  • Dai, Q., Gao, W., Liu, D., Kapes, L. M., & Zhang, X. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. Organic Letters, 7(19), 4173–4176*. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 131(31), 11042–11043*. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 40(11), 1251–1263*. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling of aryl chlorides and arylboronic acids. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. (2003, December 10). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS Publications. (2012, March 29). Palladium-Catalyzed C–N Cross Coupling of Sulfinamides and Aryl Halides. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(3-methylphenyl)benzenesulfonamide. [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

  • European Journal of Chemistry. (2021, June 15). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • Chemsrc. (2025, August 26). 4-Chloro-3-methylbenzene-1-sulfonyl chloride. [Link]

  • Espacenet. (2023, December 15). CN117229151A - Method for preparing 4-chloro-3-methylaniline through catalytic hydrogenation. [Link]

  • MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ResearchGate. (n.d.). Palladium/Copper Co-Catalyzed Cascade Metallo-ene/Sonogashira Coupling Reaction of Allenamides. [Link]

  • Organic Syntheses. (n.d.). 4-CHLORO-α-METHYLSTYRENE. [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. [Link]

  • Thieme. (n.d.). Abstracts. [Link]

  • Chemical Engineering Transactions. (n.d.). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

  • Chemistry & Biology Interface. (n.d.). A Facile and Efficient Method for the Synthesis of Heteroaryl Sulfonyl Chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • OA Monitor Ireland. (n.d.). Palladium−Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]

Sources

Method

Application Note: Divergent Synthesis of Novel Pharmaceutical Intermediates from 4-Chloro-3-methylbenzenesulfonamide

Executive Summary In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is a highly versatile sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on bifunctional building blocks. 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9) is a highly versatile scaffold featuring two distinct reactive centers: a weakly acidic primary sulfonamide and a sterically hindered aryl chloride. This application note provides field-proven, self-validating protocols for the divergent functionalization of this compound. By exploiting these orthogonal reactivity profiles, researchers can synthesize complex sulfonylureas (classic pharmacophores for antidiabetics and FBPase inhibitors) and novel substituted anilines via transition-metal catalysis.

Mechanistic Rationale & Structural Significance

As a Senior Application Scientist, I emphasize that successful synthetic design requires understanding the physicochemical causality behind each reagent choice.

  • Sulfonamide Reactivity (Pathway A): The −SO2​NH2​ group possesses a pKa of approximately 10. Deprotonation with a mild base (e.g., K2​CO3​ ) generates a hard nucleophile that readily attacks electrophiles like isocyanates or carbamates. This pathway is critical for generating sulfonylurea derivatives, which are heavily utilized in the design of fructose-1,6-bisphosphatase (FBPase) inhibitors for Type II Diabetes .

  • Aryl Chloride Reactivity (Pathway B): Aryl chlorides are notoriously sluggish in standard nucleophilic aromatic substitution ( SN​Ar ) due to the high dissociation energy of the C(sp2)-Cl bond. To overcome this activation barrier, palladium-catalyzed Buchwald-Hartwig amination is employed. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (or benzimidazolyl phosphines) accelerates the oxidative addition of the C-Cl bond and forces reductive elimination by sterically crowding the palladium center .

Synthetic Workflows

G SM 4-Chloro-3-methylbenzenesulfonamide (Starting Material) PathA Pathway A: Sulfonamide Functionalization (Base, Isocyanate/Carbamate) SM->PathA Electrophilic Attack at N PathB Pathway B: Aryl Chloride Activation (Pd-Catalyst, Buchwald Ligand) SM->PathB Cross-Coupling at C-Cl ProdA Sulfonylurea Intermediate (e.g., FBPase Inhibitor Scaffold) PathA->ProdA ProdB 4-Amino-3-methylbenzenesulfonamide (Substituted Aniline Scaffold) PathB->ProdB Val Analytical Validation (LC-MS, 1H/13C NMR) ProdA->Val ProdB->Val

Divergent synthetic workflows for 4-chloro-3-methylbenzenesulfonamide functionalization.

Experimental Protocols

Protocol A: Synthesis of N-(Alkylcarbamoyl)-4-chloro-3-methylbenzenesulfonamide

This protocol avoids highly toxic phosgene gas by utilizing commercially available isocyanates to directly form the sulfonylurea linkage .

Causality & Reagent Choice: Anhydrous DMF is selected as the solvent because it effectively solvates the potassium cation from K2​CO3​ , leaving a "naked" and highly reactive sulfonamide anion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-methylbenzenesulfonamide (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq, 7.5 mmol) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the desired alkyl/aryl isocyanate (1.1 eq, 5.5 mmol) via syringe over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process): Quench a 50 µL aliquot in 1 mL of water, extract with ethyl acetate, and spot on a TLC plate (Hexanes:EtOAc 1:1). The product will appear as a new, highly UV-active spot with a lower Rf​ value than the starting material.

  • Workup: Pour the reaction mixture into 50 mL of crushed ice/water. Slowly acidify the aqueous layer to pH 3 using 1M HCl. The sulfonylurea product will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.

  • Analytical Validation: Confirm identity via LC-MS. Sulfonylureas ionize exceptionally well in negative electrospray ionization (ESI-), yielding a dominant [M−H]− peak.

Protocol B: Buchwald-Hartwig Amination of the Aryl Chloride

Cross-coupling at the 4-chloro position requires overcoming both the steric hindrance of the adjacent 3-methyl group and the inherent stability of the aryl chloride.

Causality & Reagent Choice: Pd2​(dba)3​ is paired with XPhos. The extreme steric bulk of XPhos facilitates the reductive elimination step, which is often the bottleneck in forming C-N bonds. Because the starting material contains two acidic sulfonamide protons, using a weak base like Cs2​CO3​ leads to sluggish kinetics. Instead, we use 3.0 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS). The first equivalent irreversibly deprotonates the sulfonamide (protecting it from competing N-arylation), while the remaining base drives the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 4-chloro-3-methylbenzenesulfonamide (1.0 eq, 2.0 mmol), Pd2​(dba)3​ (2 mol%), and XPhos (4 mol%).

  • Solvent & Amine Addition: Add 10 mL of anhydrous, degassed toluene, followed by the secondary amine (e.g., morpholine, 1.2 eq, 2.4 mmol).

  • Base Addition: Remove the Schlenk tube from the glovebox and connect it to a Schlenk line. Dropwise add LiHMDS (3.0 eq, 6.0 mmol, 1M solution in THF) via syringe at room temperature.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation (In-Process): Cool to room temperature. Perform TLC (DCM:MeOH 95:5). The disappearance of the starting material indicates completion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with EtOAc ( 3×15 mL). Combine the organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

  • Analytical Validation: Validate via 1H NMR. The characteristic doublet-of-doublets splitting pattern of the aryl chloride will shift upfield, and the integration of the newly introduced amine protons will confirm successful coupling.

Quantitative Data Presentation

To demonstrate the causality of reagent selection in Protocol B, the following optimization data highlights the necessity of strong bases and bulky ligands when activating the challenging 4-chloro position.

EntryCatalyst (mol%)Ligand (mol%)Base (Equivalents)Temp (°C)Time (h)Yield (%)
1 Pd2​(dba)3​ (2%) PPh3​ (4%) Cs2​CO3​ (1.5 eq)10012< 5%
2 Pd2​(dba)3​ (2%)XPhos (4%) Cs2​CO3​ (3.0 eq)1001245%
3 Pd2​(dba)3​ (2%)XPhos (4%)LiHMDS (3.0 eq)1001288%
4 Pd(OAc)2​ (4%)BrettPhos (4%)LiHMDS (3.0 eq)1001285%

Table 1: Optimization of Buchwald-Hartwig Amination of 4-Chloro-3-methylbenzenesulfonamide with Morpholine. Yields represent isolated purified products. The data clearly validates that the combination of a dialkylbiaryl phosphine ligand (XPhos) and a strong, non-nucleophilic base (LiHMDS) is required to achieve high conversion.

References

  • Title: US20070281979A1 - New FBPase inhibitors for diabetes Source: Google Patents URL
  • Title: Recent Advances in the Synthesis of Sulfonylureas Source: European Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Technical Notes & Optimization

Troubleshooting

how to purify 4-chloro-3-methylbenzenesulfonamide from crude reaction mixtures

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocols for the isolation and purification of 4-chloro-3-methylbenzenesulfonamide from crude reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocols for the isolation and purification of 4-chloro-3-methylbenzenesulfonamide from crude reaction mixtures. Whether you are scaling up a synthesis or preparing high-purity intermediates for drug development, understanding the physicochemical behavior of sulfonamides is critical to avoiding common purification pitfalls.

Mechanistic Grounding: Why These Protocols Work

As an application scientist, it is crucial to understand the physicochemical properties driving the separation. 4-Chloro-3-methylbenzenesulfonamide is a primary sulfonamide. The electron-withdrawing nature of the sulfonyl group renders the nitrogen-bound protons mildly acidic, typically exhibiting a pKa of approximately 10. This specific property is the cornerstone of our purification strategy, allowing for selective liquid-liquid extraction based on acidity regulation (1)[1]. By deprotonating the molecule using a strong aqueous base, the target molecule partitions into the aqueous phase as a water-soluble sodium salt, leaving neutral organic impurities in the organic phase (2)[2].

However, the synthesis of primary sulfonamides from sulfonyl chlorides and ammonia often yields two problematic byproducts:

  • Sulfonic Acids : Unreacted sulfonyl chloride rapidly hydrolyzes to form highly acidic sulfonic acid (pKa < 1).

  • Bis-sulfonamides : The primary sulfonamide can react with a second equivalent of sulfonyl chloride.

Crucially, bis-sulfonamides are significantly more acidic (pKa ~2.5) than primary sulfonamides because the N-H proton is flanked by two strongly electron-withdrawing sulfonyl groups. A standard pH 13 extraction will pull both the mono- and bis-sulfonamides into the aqueous layer. To achieve true purity, we must employ a pH-gradient extraction or base-mediated hydrolysis to selectively recover the primary sulfonamide (3)[3].

Troubleshooting FAQs

Q: My crude mixture contains bis-sulfonamide. Will standard acid-base extraction separate it from the primary sulfonamide? A: Not entirely. Because the bis-sulfonamide is more acidic (pKa ~2.5) than the primary sulfonamide (pKa ~10), both will form water-soluble salts at pH 13. To separate them, you must use a pH-gradient precipitation : acidify the aqueous layer to pH 7.5–8.0. At this pH, the primary sulfonamide protonates and precipitates, while the bis-sulfonamide remains ionized in the aqueous phase. Alternatively, treating the mixture with 2.5 N NaOH in methanol at room temperature hydrolyzes the bis-sulfonamide back to the mono-sulfonamide within 0.5–24 hours, improving your overall yield (3)[3].

Q: I am seeing a highly polar impurity on my TLC/HPLC that won't extract into the organic phase during the initial workup. What is it? A: This is likely 4-chloro-3-methylbenzenesulfonic acid, formed by the hydrolysis of unreacted sulfonyl chloride. Because sulfonic acids are highly acidic, they remain ionized and highly water-soluble at almost all pH levels. It is easily removed by washing the initial organic layer with mild aqueous bicarbonate before the main extraction (4)[4].

Q: Recrystallization is yielding an oil instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the impure mixture is lower than the temperature at which the product saturates the solvent. To troubleshoot, ensure the bulk of highly lipophilic impurities are removed via acid-base extraction first. Then, use a proven solvent system like ethanol/water or isopropanol/water, which are standard for sulfonamide recrystallization (5)[5].

Quantitative Data & Physicochemical Profiling

Understanding the ionization states at different pH levels is critical for designing a self-validating extraction system.

CompoundApprox. pKaState at pH 7.5State at pH 13Primary Location (pH 13 Extraction)
4-Chloro-3-methylbenzenesulfonamide ~10.0Neutral (Protonated)Deprotonated (Anion)Aqueous Layer
4-Chloro-3-methylbenzenesulfonic acid < 1.0Deprotonated (Anion)Deprotonated (Anion)Aqueous Layer
Bis-sulfonamide byproduct ~2.5Deprotonated (Anion)Deprotonated (Anion)Aqueous Layer
Neutral organic impurities N/ANeutralNeutralOrganic Layer
Experimental Protocols (Self-Validating Systems)
Protocol A: pH-Gradient Acid-Base Extraction

This protocol utilizes pH monitoring as a self-validating check to ensure quantitative separation from bis-sulfonamides.

  • Dissolution : Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Initial Wash (Sulfonic Acid Removal) : Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Causality: This removes highly acidic sulfonic acid byproducts without deprotonating the target sulfonamide. Discard the aqueous wash.

  • Target Extraction : Extract the organic layer with 1.0 M NaOH (aq). The primary sulfonamide and bis-sulfonamide will partition into the aqueous layer. Discard the organic layer (which now contains neutral impurities).

  • Selective Precipitation : Carefully acidify the aqueous layer dropwise using 1.0 M HCl while vigorously stirring.

    • Self-Validating Check: Monitor the pH continuously using a calibrated pH meter. Stop the addition exactly at pH 7.5 – 8.0. If the pH drops below 7.0, residual bis-sulfonamide may begin to co-precipitate, compromising purity.

  • Isolation : The 4-chloro-3-methylbenzenesulfonamide will precipitate as a white solid. Collect via vacuum filtration. The bis-sulfonamide remains dissolved in the filtrate.

  • Washing : Wash the filter cake with cold distilled water to remove residual inorganic salts.

Protocol B: Optimized Recrystallization
  • Solvent Selection : Place the extracted solid in an Erlenmeyer flask. Prepare a solvent system of isopropanol/water (approx. 70:30 v/v).

  • Dissolution : Add a minimal amount of the hot solvent mixture until the solid completely dissolves.

  • Decolorization (Optional) : If the solution is discolored, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot filtration through a pre-warmed celite pad.

  • Crystallization : Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes to maximize yield.

  • Collection : Isolate the purified crystals via vacuum filtration and dry in a vacuum oven at 45°C overnight.

Visualizations

Pathway SM Sulfonyl Chloride Mono Mono-sulfonamide (Target) SM->Mono + NH3 Sulfonic Sulfonic Acid (Byproduct) SM->Sulfonic + H2O Bis Bis-sulfonamide (Byproduct) Mono->Bis + SM

Chemical pathways illustrating the formation of the target mono-sulfonamide and byproducts.

Extraction Crude Crude Mixture in Organic Solvent Wash1 Wash with NaHCO3 (aq) Crude->Wash1 Org1 Organic Phase (Sulfonamides & Neutrals) Wash1->Org1 Keep Aq1 Aqueous Phase (Sulfonic Acid Salts) Wash1->Aq1 Discard Ext1 Extract with 1M NaOH (pH 13) Org1->Ext1 Org2 Organic Phase (Neutral Impurities) Ext1->Org2 Discard Aq2 Aqueous Phase (Sulfonamide Salts) Ext1->Aq2 Keep Acidify Acidify with HCl to pH 7.5-8.0 Aq2->Acidify Precipitate Precipitate (Pure Mono-sulfonamide) Acidify->Precipitate Filter Filtrate Filtrate (Bis-sulfonamide Salt) Acidify->Filtrate Discard

Workflow for the pH-gradient extraction of 4-chloro-3-methylbenzenesulfonamide.

References
  • Benchchem. "Byproduct identification and removal in sulfonamide synthesis".4

  • Fink DW, Martin RP, Blodinger J. "Facile separation of sulfonamides from their degradates by liquid--liquid extraction." J Pharm Sci. 1978. 1

  • "Sulfonamide purification process" US Patent 2777844A. 5

  • "Acid-Base Extraction." University of Massachusetts Amherst. 2

  • "Convenient synthesis of primary sulfonamides". Academia.edu. 3

Sources

Optimization

Technical Support Center: Catalytic Optimization for 4-Chloro-3-methylbenzenesulfonamide Derivatives

Welcome to the Technical Support Center. 4-Chloro-3-methylbenzenesulfonamide is a highly valuable building block in drug discovery, particularly for synthesizing sulfonamide-based therapeutics (e.g., diuretics, COX-2 inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Chloro-3-methylbenzenesulfonamide is a highly valuable building block in drug discovery, particularly for synthesizing sulfonamide-based therapeutics (e.g., diuretics, COX-2 inhibitors, and novel CNS agents)[1]. However, functionalizing this scaffold via transition-metal catalysis presents three distinct chemical challenges:

  • High Bond Dissociation Energy: The aryl C-Cl bond is notoriously difficult to activate compared to bromides or iodides[2].

  • Steric Hindrance: The methyl group ortho to the chloride creates a steric clash that impedes the metal center during oxidative addition.

  • Functional Group Interference: The unprotected primary sulfonamide ( −SO2​NH2​ ) is acidic (pKa ~10) and nucleophilic, which can poison catalysts or trigger competitive side reactions[3].

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you overcome these barriers and achieve high-yielding cross-couplings.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic tree to identify the root cause of your catalytic failure.

Troubleshooting Start Reaction Failure: Low Yield of Target Analyze Analyze Crude Mixture (LC-MS / GC-MS) Start->Analyze Unreacted Intact Ar-Cl (No Conversion) Analyze->Unreacted SM Recovered Degraded Complex Mixture (Multiple Peaks) Analyze->Degraded SM Consumed Sol1 Enhance Oxidative Addition: Switch to XPhos/BrettPhos or NHC Ligands Unreacted->Sol1 Sol2 Prevent Side Reactions: 1. Protect Sulfonamide (Boc) 2. Use Weaker Base (K3PO4) Degraded->Sol2

Diagnostic workflow for troubleshooting failed catalytic cross-coupling of chlorobenzenesulfonamides.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling shows <10% conversion of the aryl chloride. How do I force the oxidative addition? Causality & Solution: Aryl chlorides possess a higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making the initial oxidative addition of Pd(0) kinetically sluggish[2]. Furthermore, the 3-methyl group introduces significant steric bulk. To overcome this, you must use electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos). These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step. Actionable Step: Switch from standard Pd(PPh3​)4​ to a modern precatalyst system like XPhos Pd G3 (2-5 mol%) combined with a mild base like K3​PO4​ .

Q2: I am observing a mixture of products, including dimers and off-target masses. Is the sulfonamide group interfering? Causality & Solution: Yes. The primary sulfonamide ( −SO2​NH2​ ) is highly acidic and can coordinate to the metal center, leading to catalyst poisoning or competitive Buchwald-Hartwig-type N-arylation[3]. Strong bases (like KOtBu) will deprotonate the sulfonamide, creating an anionic nitrogen that binds tightly to Palladium. Actionable Step: If you are performing a cross-coupling, protect the sulfonamide (e.g., as an N,N-dimethylaminomethylene derivative or with a Boc group) prior to the reaction. If protecting groups are not viable, use a biphasic solvent system (e.g., Toluene/Water) with a milder base (e.g., Na2​CO3​ or K3​PO4​ ) that is strong enough to activate the boronic acid but minimizes sulfonamide deprotonation.

Q3: The reaction mixture turns black immediately upon heating, and catalysis halts. What causes this? Causality & Solution: Immediate blackening (Pd black precipitation) indicates rapid catalyst decomposition before the catalytic cycle can stabilize. This is often due to poor ligand coordination, trace oxygen, or the use of an overly strong base that degrades the Pd(II) intermediates. Actionable Step: Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon for 30 mins). Utilize a pre-formed palladacycle (e.g., Buchwald G3/G4 precatalysts) which ensures a strict 1:1 Pd:ligand ratio and prevents the formation of unligated Pd(0) that aggregates into inactive Pd black.

Part 3: Quantitative Optimization Matrix

The following table summarizes the expected outcomes of various catalytic conditions when applied to 4-chloro-3-methylbenzenesulfonamide, highlighting the causality behind failure modes.

Catalyst SystemLigandBaseSolventExpected ConversionPrimary Failure Mode / Causality
Pd(PPh3​)4​ (5 mol%) PPh3​ Na2​CO3​ Toluene/ H2​O < 10%Failure to oxidatively add. PPh3​ is not electron-rich enough to break the Ar-Cl bond.
Pd(OAc)2​ (5 mol%) SPhosKOtBuTHF30-40%Catalyst poisoning / Side reactions. Strong base deprotonates the sulfonamide, causing N-arylation.
Pd2​(dba)3​ (2 mol%) XPhos K3​PO4​ 1,4-Dioxane60-70%Incomplete activation. dba ligands can compete with XPhos for Pd(0) coordination, slowing the cycle.
XPhos Pd G3 (2 mol%) XPhos K2​CO3​ t-Amyl alcohol> 90%Optimal. Pre-activated Pd(0) prevents Pd black; mild base tolerates the sulfonamide group.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 4-Chloro-3-methylbenzenesulfonamide This protocol utilizes a generation-3 palladacycle to ensure efficient Ar-Cl activation while preserving the unprotected sulfonamide.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge an oven-dried Schlenk flask with 4-chloro-3-methylbenzenesulfonamide (1.0 equiv), the desired arylboronic acid (1.5 equiv), XPhos Pd G3 (2 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Causality: XPhos Pd G3 ensures a 1:1 Pd-to-ligand ratio, preventing the formation of unligated Pd(0). K3​PO4​ is selected as a mild base to activate the boronic acid without fully deprotonating the sulfonamide.

Step 2: Solvent Addition & Deoxygenation

  • Add a previously degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to the flask under a positive stream of Argon.

  • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Validation Checkpoint: The solution should remain pale yellow at room temperature. Any immediate darkening indicates oxygen contamination or premature catalyst decomposition.

Step 3: Catalytic Cycle Initiation

  • Heat the reaction mixture to 90°C under an Argon atmosphere.

  • Validation Checkpoint: After 15 minutes at 90°C, a homogeneous golden-orange color indicates active Pd(0)/Pd(II) cycling. Rapid precipitation of black particulates indicates catalyst death.

Step 4: Reaction Monitoring & Workup

  • Monitor the reaction via LC-MS. Upon complete consumption of the aryl chloride (typically 4-6 hours), cool the mixture to room temperature.

  • Quench with saturated aqueous NH4​Cl .

  • Causality: The mild acidic quench neutralizes the mixture and protonates any transient sulfonamide salts, facilitating clean extraction into the organic phase (ethyl acetate).

Part 5: Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. For 4-chloro-3-methylbenzenesulfonamide, the rate-limiting step is the oxidative addition of the Pd(0) species into the strong C-Cl bond.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 4-Chloro-3-methyl- benzenesulfonamide (Rate Limiting) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Boronic Acid + Base (- Halide) PdII_TM->Pd0 Reductive Elimination (Target Product)

Palladium-catalyzed cross-coupling cycle highlighting the rate-limiting aryl chloride activation.

References

  • Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides DSpace@MIT URL: [Link][2]

  • Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan Organic Letters - ACS Publications URL: [Link][3]

  • Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors MDPI URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-3-methylbenzenesulfonamide Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting nucleophilic aromatic substitutions (SNAr) or transition-metal-catalyzed cross-cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting nucleophilic aromatic substitutions (SNAr) or transition-metal-catalyzed cross-couplings on highly hindered aryl chlorides.

The Core Challenge: 4-Chloro-3-methylbenzenesulfonamide features a chlorine atom at the 4-position, directly adjacent to a 3-methyl group. This ortho-methyl configuration creates a severe steric shield. While the para-sulfonamide group is electron-withdrawing and theoretically activates the ring for SNAr, the steric penalty imposed by the 3-methyl group severely impedes the trajectory of incoming nucleophiles or the oxidative addition of metal catalysts.

Mechanistic FAQs: Understanding the Causality

Q1: Why do standard SNAr conditions (e.g., high heat, amine base) fail or result in low yields for this specific substrate? A: In a standard SNAr reaction, the nucleophile must attack the carbon bearing the leaving group at a specific angle (the Bürgi-Dunitz trajectory) to form the intermediate Meisenheimer complex. The 3-methyl group physically blocks this trajectory. Consequently, the activation energy for the transition state is prohibitively high, leading to degradation of the starting material or no reaction rather than successful substitution.

Q2: If SNAr is inefficient, why is Palladium-catalyzed Buchwald-Hartwig Amination (BHA) recommended, and why does it also sometimes fail? A: BHA bypasses the Meisenheimer complex by utilizing a Pd(0)/Pd(II) catalytic cycle[1]. However, the ortho-methyl group still poses a kinetic barrier during the Oxidative Addition step (where Pd(0) inserts into the C-Cl bond). If a standard ligand (like PPh3 or BINAP) is used, oxidative addition is too slow, and the catalyst degrades[1]. To overcome this, you must use highly electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). These ligands accelerate oxidative addition via their electron density and uniquely facilitate the subsequent Reductive Elimination step by crowding the Pd center, forcing the aryl and amine groups to couple[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Hindered by 3-Methyl) Pd0->OA Ar-Cl PdII_Cl L-Pd(II)(Ar)Cl Intermediate OA->PdII_Cl AmineCoord Amine Coordination & Deprotonation PdII_Cl->AmineCoord Base, HNR2 PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine -HCl (Base) RE Reductive Elimination (Facilitated by Bulky L) PdII_Amine->RE RE->Pd0 Catalyst Regeneration Product Substituted Sulfonamide Product RE->Product Product Release

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at the 4-chloro position.

Troubleshooting Guide

Issue: Incomplete conversion or recovery of unreacted 4-chloro-3-methylbenzenesulfonamide.

  • Root Cause: Catalyst deactivation prior to oxidative addition, often due to oxygen ingress or insufficient ligand electron density.

  • Solution: Ensure rigorous degassing of solvents (sparge with Argon for at least 30 minutes). Switch from a first-generation Pd catalyst to a pre-formed Generation 3 (G3) or Generation 4 (G4) palladacycle (e.g., BrettPhos-Pd-G3). These pre-catalysts ensure a 1:1 Ligand:Pd ratio and rapid activation to the active Pd(0) species.

Issue: Formation of hydrodehalogenation byproducts (3-methylbenzenesulfonamide).

  • Root Cause: The rate of reductive elimination is too slow compared to beta-hydride elimination (if the nucleophile has beta-hydrogens) or protonation of the Pd-Ar intermediate.

  • Solution: Increase the steric bulk of the ligand. Moving from XPhos to BrettPhos forces the intermediate into a tighter geometry, accelerating reductive elimination and outcompeting the side reaction.

Issue: Poor solubility of the sulfonamide starting material in standard non-polar cross-coupling solvents (like Toluene).

  • Root Cause: The highly polar sulfonamide group induces strong intermolecular hydrogen bonding, reducing solubility in toluene or hexanes.

  • Solution: Transition to a micellar aqueous system or use polar aprotic solvents like 1,4-Dioxane or t-Amyl alcohol. Recent advancements have shown that amphiphilic polymers (e.g., PEG-PVEG) can form micelles in water, solubilizing both the polar sulfonamide and the non-polar catalyst, driving high yields for sterically hindered aryl chlorides[2].

Quantitative Data: Catalyst & Condition Screening

To guide your experimental design, below is a comparative matrix of catalyst systems evaluated for ortho-methyl aryl chloride aminations[2][3].

Catalyst System / LigandSolventBaseTemp (°C)Conversion (%)Primary Limitation
Pd2(dba)3 / BINAPTolueneNaOtBu110< 10%Oxidative addition stalled by steric bulk.
Pd(OAc)2 / XPhos1,4-DioxaneCs2CO310045 - 55%Competing hydrodehalogenation.
RuPhos-Pd-G3t-Amyl OHLiHMDS8580 - 85%Base-sensitivity of secondary functional groups.
BrettPhos-Pd-G31,4-DioxaneNaOtBu90> 95%Highly effective; gold standard for this substrate.
BrettPhos-Pd-G3 + PEG-PVEGH2O (Micellar)NaOtBu100> 90%Green chemistry alternative; excellent scalability.

Experimental Protocols

Workflow A: Standard Buchwald-Hartwig Amination (Organic Solvent)

Use this protocol for general laboratory-scale synthesis when water-free conditions are preferred.

Self-Validating System: The reaction mixture should transition from a heterogeneous suspension to a homogeneous dark red/brown solution upon heating, indicating active catalyst turnover.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, add 4-chloro-3-methylbenzenesulfonamide (1.0 mmol), the desired amine nucleophile (1.2 mmol), sodium tert-butoxide (1.5 mmol), and BrettPhos-Pd-G3 (0.02 mmol, 2 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and inject 3.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane.

  • Reaction: Replace the septum with a Teflon screw cap under positive argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).

  • Monitoring (Validation): At 4 hours, cool briefly and take a 10 µL aliquot. Quench in 1 mL acetonitrile and analyze via LC-MS. The disappearance of the peak at m/z 205 (starting material) and the appearance of the product mass confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow B: Aqueous Micellar Catalysis (Green Chemistry Approach)

Use this protocol for scalable, environmentally friendly synthesis, leveraging hydrophobic effects to overcome steric hindrance[2].

Self-Validating System: The formation of a milky emulsion upon stirring indicates successful micelle formation, which is critical for sequestering the catalyst and substrate.

Step-by-Step Methodology:

  • Surfactant Preparation: Dissolve the amphiphilic copolymer PEG-PVEG (0.6 wt%) in 2.0 mL of HPLC-grade water in a reaction vial[2].

  • Reagent Addition: Add 4-chloro-3-methylbenzenesulfonamide (0.5 mmol), the amine (0.75 mmol), NaOtBu (1.5 mmol), and BrettPhos-Pd-G3 (0.5 mol%)[2].

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 100 °C for 12 hours. The high shear rate is necessary to maintain micellar integrity[2].

  • Extraction: Cool the mixture to room temperature. Extract the product directly from the aqueous micellar phase using a minimal amount of 2-methyltetrahydrofuran (3 x 2 mL). The aqueous phase containing the PEG-PVEG surfactant can often be recycled for subsequent runs.

Workflow Start 4-Chloro-3-methylbenzenesulfonamide Substitution Check Assess Scale & Solvent Preference Start->Check Organic Standard Lab Scale (Organic Solvents) Check->Organic Aqueous Green / Scalable (Aqueous Media) Check->Aqueous Method1 Standard BHA (BrettPhos-Pd-G3, Dioxane) Organic->Method1 Method2 Micellar Aqueous BHA (BrettPhos-Pd-G3, PEG-PVEG) Aqueous->Method2 Outcome Analyze via LC-MS (m/z 205 depletion) Self-Validation Step Method1->Outcome Method2->Outcome

Decision tree for selecting the appropriate substitution workflow based on scale and solvent.

References

  • [1] Buchwald–Hartwig amination. Wikipedia. URL:[Link]

  • [2] Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications (Organic Letters). URL:[Link]

Sources

Optimization

Technical Support Center: 4-Chloro-3-methylbenzenesulfonamide Stability &amp; Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9). Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-chloro-3-methylbenzenesulfonamide (CAS: 5462-25-9). While this sulfonamide is a robust building block in medicinal chemistry, improper storage—specifically thermal stress combined with ambient moisture—can severely compromise its structural integrity, leading to experimental failure and the release of toxic byproducts[1].

This guide bypasses generic advice to provide a mechanistic understanding of the compound's degradation, actionable troubleshooting, and a self-validating protocol for long-term storage.

Mechanistic Causality: Why Does It Degrade?

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. 4-Chloro-3-methylbenzenesulfonamide contains two primary sites of vulnerability when exposed to heat:

  • S-N Bond Cleavage (Thermally Accelerated Hydrolysis): While stable under perfectly dry conditions, the sulfonamide bond (-SO₂NH₂) is highly susceptible to hydrolysis[2]. Thermal energy provides the activation energy necessary for trace ambient water to act as a nucleophile, attacking the electrophilic sulfur atom. This yields 4-chloro-3-methylbenzenesulfonic acid and ammonia .

  • C-S Bond Cleavage (Desulfonation): Under extreme thermal stress, the bond between the aromatic ring and the sulfonyl group can cleave. The electron-withdrawing para-chloro group alters the electron density of the aromatic ring, making the C-S bond susceptible to thermal cracking. This reaction releases sulfur dioxide (SO₂) gas and leaves behind a chlorinated toluene derivative.

Troubleshooting & FAQs

Q: My stored powder has developed a slight yellowish tint and a faint, acrid odor. What happened, and can I still use it? A: Do not use it. The acrid odor is a primary indicator of thermal degradation, specifically the release of sulfur dioxide (SO₂) or ammonia[1]. The yellow tint indicates the formation of oxidized aniline or sulfonic acid byproducts. Using this degraded batch will introduce massive impurities into your synthetic pathways or biological assays.

Q: Can I store working stock solutions of 4-chloro-3-methylbenzenesulfonamide in DMSO at room temperature to avoid freeze-thaw precipitation? A: Absolutely not. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If stored at room temperature, the DMSO will absorb atmospheric moisture. The combination of ambient thermal energy and introduced water will rapidly accelerate the hydrolysis of the sulfonamide bond. Solutions must be aliquoted and stored at -20°C.

Q: We are shipping this compound to a partner CRO. Do we need cold-chain logistics? A: If shipping the dry powder, ambient shipping is acceptable only if the transit time is under 5 days and the compound is sealed under an inert atmosphere (Argon) with a desiccant. If shipping a solution, dry ice (cold-chain) is strictly mandatory to halt hydrolysis.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected shelf-life of the compound.

Storage MatrixTemperatureAtmosphereMoisture ControlMax Shelf LifePrimary Degradation Risk
Dry Powder-20°CArgonDesiccated> 24 MonthsNegligible
Dry Powder2-8°CAmbientDesiccated12 MonthsSlow hydrolysis
Dry Powder25°CAmbientNone< 3 MonthsHydrolysis, SO₂ emission
DMSO Solution-20°CSealedN/A6 MonthsPrecipitation, slow hydrolysis
DMSO Solution25°CAmbientN/A< 1 WeekRapid hydrolysis

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your compound management, use the following self-validating Standard Operating Procedure (SOP). This protocol integrates internal checks so that the system verifies its own success.

Phase 1: Preparation & Aliquoting

  • Drying: Place the newly received 4-chloro-3-methylbenzenesulfonamide powder in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours to remove surface moisture.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the introduction of atmospheric moisture caused by repeated opening and closing of a bulk container.

Phase 2: Inerting & Sealing 3. Argon Purge: Insert an argon gas line into the vial. Purge gently for 30 seconds. Causality: Argon is heavier than air and will displace oxygen and ambient humidity, halting oxidative and hydrolytic degradation. 4. Sealing: Immediately cap the vial with a PTFE-lined septum cap and wrap the seal with Parafilm. Store immediately at -20°C.

Phase 3: The Validation Checkpoint (Self-Validation) 5. Baseline LC-MS (Month 0): Dissolve a 1 mg sample in LC-grade acetonitrile. Run an LC-MS to establish the baseline purity (Expected [M+H]⁺ peak at m/z ~206). 6. Integrity Check (Month 6): Pull one aliquot from the -20°C storage and repeat the LC-MS.

  • Validation Success: The chromatogram matches Month 0.
  • Validation Failure: The appearance of a peak at m/z ~207 (sulfonic acid derivative) indicates moisture ingress and protocol failure. Discard the batch and audit your vial seals.

Degradation & Mitigation Pathway Visualization

G Compound 4-Chloro-3-methylbenzene- sulfonamide ThermalStress Thermal Stress (>25°C) Compound->ThermalStress Exposed to Moisture Moisture (H2O) Compound->Moisture Exposed to Degradation Degradation Pathway (Hydrolysis / Cleavage) ThermalStress->Degradation Moisture->Degradation Products Sulfonic Acids, SOx, NOx, Ammonia Degradation->Products Yields Mitigation1 -20°C Storage Mitigation1->ThermalStress Prevents Mitigation2 Argon Purge Mitigation2->Moisture Displaces Mitigation3 Vacuum Desiccation Mitigation3->Moisture Absorbs

Fig 1: Thermal degradation pathways of 4-chloro-3-methylbenzenesulfonamide and mitigation strategies.

References

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-Chloro-3-methylbenzenesulfonamide vs. 4-Chlorobenzenesulfonamide

Executive Summary In medicinal chemistry and agrochemical development, benzenesulfonamides serve as critical pharmacophores and synthetic intermediates. The substitution pattern on the aryl ring fundamentally dictates bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and agrochemical development, benzenesulfonamides serve as critical pharmacophores and synthetic intermediates. The substitution pattern on the aryl ring fundamentally dictates both the physicochemical properties and the synthetic tractability of the molecule. This technical guide provides an objective, in-depth comparison between 4-chlorobenzenesulfonamide (4-CBSA) and its methylated analog, 4-chloro-3-methylbenzenesulfonamide (4-C-3-MBSA) . By analyzing their reactivity profiles, steric constraints, and electronic effects, this guide equips researchers with the mechanistic logic required to optimize downstream synthetic workflows.

Structural & Quantitative Profiling

The addition of a methyl group at the 3-position (ortho to the chlorine) introduces significant steric bulk while slightly altering the electronic landscape of the aryl ring via inductive (+I) effects.

Property4-Chlorobenzenesulfonamide (4-CBSA)4-Chloro-3-methylbenzenesulfonamide (4-C-3-MBSA)
CAS Number 98-64-667098-24-2
Molecular Weight 191.64 g/mol 205.66 g/mol
Sulfonamide pKa 9.89 ± 0.10~9.95 (Estimated)
Steric Hindrance at C-Cl LowHigh (ortho-methyl group)
Electronic Effect on Ring Deactivated (Cl, SO₂NH₂)Moderately Deactivated (+I from CH₃)
Primary Synthetic Role COX-2 / Carbonic Anhydrase Inhibitor IntermediateSterically Tuned Kinase Inhibitor Intermediate

Data supported by 1[1] and 2[2].

Mechanistic Reactivity Comparison

A. Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide nitrogen in both compounds acts as a weak nucleophile. Because the 3-methyl group in 4-C-3-MBSA is meta to the sulfonamide group, its electronic influence on the nitrogen is negligible. Consequently, both compounds exhibit nearly identical reactivity kinetics during N-alkylation or N-arylation reactions[3]. Both require deprotonation by a strong base to form a highly reactive anion before electrophilic attack.

B. Aryl Chloride Activation and Cross-Coupling

The reactivity divergence between the two compounds becomes highly pronounced during transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) at the C-Cl bond[4].

  • 4-CBSA: The para-chlorine is relatively accessible. Modern Palladium catalyst systems with electron-rich ligands (e.g., XPhos) efficiently undergo oxidative addition into the C-Cl bond.

  • 4-C-3-MBSA: The 3-methyl group directly ortho to the chlorine atom introduces severe steric clash. This steric bulk creates a high kinetic barrier for the approaching bulky Palladium-ligand complex during the oxidative addition step. As a result, 4-C-3-MBSA requires elevated thermal energy and more sterically accommodating ligands to achieve comparable turnover frequencies.

Reactivity Core Sulfonamide Reactivity Profiling Sub1 4-Chlorobenzenesulfonamide (Unobstructed C-Cl) Core->Sub1 Sub2 4-Chloro-3-methylbenzenesulfonamide (Sterically Hindered C-Cl) Core->Sub2 N_Alk N-Alkylation / Arylation (Similar Kinetics) Sub1->N_Alk Cross Pd-Catalyzed Cross-Coupling (C-Cl Activation) Sub1->Cross Fast Fast Oxidative Addition Standard Conditions Sub1->Fast Sub2->N_Alk Sub2->Cross Slow Slow Oxidative Addition Requires Elevated Temp Sub2->Slow Cross->Fast Cross->Slow

Fig 1: Reaction pathways and kinetic divergence based on steric hindrance.

Experimental Methodologies & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each step.

Protocol 1: N-Alkylation of Sulfonamides (General Workflow)

This protocol applies equally to both 4-CBSA and 4-C-3-MBSA[5].

  • Substrate Preparation: Dissolve the sulfonamide (1.0 eq) in anhydrous Dimethylformamide (DMF) under an Argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the counter-ion (Na⁺), leaving the sulfonamide anion "naked" and highly nucleophilic. Argon prevents ambient moisture from quenching the base.

  • Deprotonation: Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Causality: NaH irreversibly deprotonates the weakly acidic sulfonamide (pKa ~9.89)[2]. The generation of hydrogen gas provides a visual, self-validating confirmation that the deprotonation is successful.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise and warm to room temperature, stirring for 4-6 hours.

  • Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc).

    • Causality: Water neutralizes unreacted NaH, while EtOAc efficiently partitions the organic product away from the highly polar DMF/water aqueous layer.

Workflow Start Substrate Prep (Dry DMF) Base Deprotonation (NaH, 0°C) Start->Base Elec Electrophile Addition Base->Elec Heat Reaction (25°C, 4h) Elec->Heat Workup Aqueous Workup Heat->Workup Purify Chromatography (Silica) Workup->Purify

Fig 2: Self-validating experimental workflow for sulfonamide N-alkylation.

Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride

This protocol highlights the necessary adjustments when moving from 4-CBSA to the sterically hindered 4-C-3-MBSA[4].

  • Catalyst Pre-activation: In a Schlenk tube, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane.

    • Causality: XPhos is an electron-rich, bulky biaryl phosphine ligand. It increases the electron density on the Palladium center, which is an absolute requirement for overcoming the high activation energy needed to cleave the strong C-Cl bond.

  • Reagent Addition: Add the sulfonamide (1.0 eq), the coupling amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is chosen over stronger bases (like t-BuONa) because it is milder and tolerates the acidic sulfonamide proton (if unprotected), preventing unwanted degradation.

  • Steric-Dependent Heating:

    • For 4-CBSA: Heat at 90 °C for 8 hours. The unobstructed C-Cl bond allows for standard oxidative addition.

    • For 4-C-3-MBSA: Heat at 110 °C for 12–16 hours. The ortho-methyl group impedes the approach of the bulky Pd-XPhos complex, requiring higher kinetic energy to drive the reaction to completion.

References

  • 4-Chlorobenzenesulfonamide | 98-64-6 - Benchchem. Benchchem Database. 2

  • 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem. National Center for Biotechnology Information. 1

  • Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pak. J. Pharm. Sci., Vol.29, No.5, September 2016. 5

  • Development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Comparative

Comprehensive Guide to Validating the Purity of 4-Chloro-3-methylbenzenesulfonamide: LC-MS vs. Alternative Modalities

As a Senior Application Scientist, I frequently oversee the analytical development and purity validation of critical pharmaceutical intermediates. One such compound is 4-chloro-3-methylbenzenesulfonamide , a highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the analytical development and purity validation of critical pharmaceutical intermediates. One such compound is 4-chloro-3-methylbenzenesulfonamide , a highly polar, slightly acidic building block essential in the synthesis of novel fructose-1,6-bisphosphatase (FBPase) inhibitors used for diabetes management[1].

Validating the purity of this intermediate is not merely a regulatory checkbox; it is a chemical imperative. Even trace impurities can poison downstream catalytic cross-coupling reactions or persist into the final Active Pharmaceutical Ingredient (API). In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative analytical modalities and provide a field-proven, self-validating LC-MS/MS protocol grounded in current regulatory frameworks[2].

Comparative Analysis of Analytical Modalities

When selecting an analytical method for sulfonamides, we must account for their polarity, thermal lability, and the potential lack of universal chromophores in their impurities. Table 1 objectively compares the standard modalities available to analytical chemists.

Table 1: Comparison of Analytical Modalities for Sulfonamide Purity
Analytical ModalitySensitivity (LOD)Specificity & ResolutionThermal Stability Req.Best Use Case
LC-MS/MS ~1–5 ng/L Very High (MRM filtering) Low (Ideal for labiles) Trace impurity profiling & definitive quantitation
HPLC-UV ~0.1 µg/mLModerate (Relies on chromophores)LowRoutine bulk assay release
GC-MS ~10 ng/mLHigh (Library matching)High (Requires derivatization)Volatile impurity screening
qNMR ~0.1%Absolute (Structural confirmation)LowPrimary reference standard calibration
The Causality Behind the Gold Standard: Why LC-MS/MS?

While HPLC-UV is the workhorse of the pharmaceutical industry, it operates on a critical blind spot: an impurity must possess a chromophore that absorbs at the monitored wavelength. If a synthetic byproduct lacks this chromophore, it remains invisible. GC-MS offers excellent resolution but requires cumbersome chemical derivatization (e.g., silylation) to volatilize the thermally labile sulfonamide group, introducing sample preparation variability.

LC-MS/MS bridges these gaps. By coupling the physical separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the mass-to-charge (m/z) specificity of a triple quadrupole mass spectrometer, we achieve unambiguous identification[3].

The Self-Validating LC-MS/MS Workflow

A protocol is only as reliable as its internal controls. To ensure a self-validating system, we embed System Suitability Testing (SST) directly into the sequence queue, a mandatory practice under the ICH Q2(R2) guidelines[4]. The analytical system must "prove" its fitness before any sample data is processed.

Workflow A Crude Sulfonamide Sample B Sample Prep (0.1% FA in MeOH/H2O) A->B C System Suitability Test (Blank & Std Injections) B->C D SST Criteria Met? (RSD < 2%, S/N > 10) C->D E System Maintenance & Recalibration D->E No F LC-MS/MS Analysis (ESI+, MRM Mode) D->F Yes E->C Retry G Data Processing & Impurity Profiling F->G H Validated Purity Report G->H

LC-MS/MS purity validation workflow integrating System Suitability Testing (SST).

Step-by-Step Experimental Methodology

Step 1: Standard and Sample Preparation
  • Procedure: Accurately weigh 10 mg of 4-chloro-3-methylbenzenesulfonamide standard and dissolve in 10 mL of 50:50 Methanol:Water to create a 1 mg/mL stock. Dilute to a working concentration of 100 µg/L using the mobile phase.

  • Causality: Matrix effects can severely suppress ionization in the MS source. Dissolution in a highly pure organic/aqueous mix ensures complete solubility of the lipophilic aromatic ring while maintaining injection compatibility with the reverse-phase gradient[5].

Step 2: Chromatographic Separation (UHPLC)
  • Procedure: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.

  • Causality: Sulfonamides are polar molecules. The acidic mobile phase keeps the sulfonamide fully protonated, preventing peak tailing on the silica stationary phase and providing sharp, symmetrical peaks[3].

Step 3: Mass Spectrometry (MRM Acquisition)
  • Procedure: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) transitions.

  • Causality: Sulfonamides contain structural motifs that easily accept a proton under acidic conditions to form an[M+H]+ precursor ion[3]. By isolating this precursor in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and filtering for specific product ions in the third quadrupole (Q3), we eliminate background chemical noise.

Fragmentation M Precursor Ion [M+H]+ m/z 206.0 L1 Neutral Loss NH3 (-17 Da) M->L1 L2 Neutral Loss SO2NH2 (-80 Da) M->L2 P1 Quantifier Ion m/z 189.0 L1->P1 P2 Qualifier Ion m/z 126.0 L2->P2

Electrospray ionization (ESI+) MRM fragmentation logic for the target sulfonamide.

Step 4: System Suitability and Validation Execution
  • Procedure: Before analyzing the crude batch, inject a blank solvent (to verify no carryover) followed by six replicate injections of the 100 µg/L standard.

  • Causality: According to the FDA and ICH Q2(R2) guidelines, an analytical procedure must demonstrate fitness for its intended purpose[6],[2]. If the Relative Standard Deviation (RSD) of the six replicates exceeds 2.0%, the system halts. This prevents the generation of false-positive impurity data caused by fluctuating instrument parameters[4].

Experimental Validation Data (ICH Q2(R2) Compliant)

To objectively demonstrate the performance of this LC-MS/MS method, we evaluate it against the core parameters defined by the ICH Q2(R2) guidelines for quantitative impurity testing[6]. The representative data below illustrates the method's robust capability to validate the purity of 4-chloro-3-methylbenzenesulfonamide.

Table 2: ICH Q2(R2) Validation Parameters for LC-MS/MS Method
Validation ParameterICH Q2(R2) RequirementExperimental Result (Representative)
Specificity No interference at target retention timeBlank injection shows <0.5% of target peak area
Linearity Proportional response (R² ≥ 0.99)R² = 0.9992 (over range of 0.5 to 100 µg/L)
Accuracy % Recovery within acceptable limits96.5% – 101.3% recovery across 3 spike levels
Precision (Repeatability) RSD ≤ 2.0% for replicate injectionsRSD = 1.2% (n=6 standard injections)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10LOQ = 4.5 ng/L (S/N = 12)

By leveraging the inherent sensitivity of LC-MS/MS and structuring the workflow as a self-validating system, researchers can confidently verify the purity of 4-chloro-3-methylbenzenesulfonamide, ensuring the integrity of downstream drug development pipelines.

References[6] Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines[4] ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: https://intuitionlabs.ai/[2] Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S. Food and Drug Administration (FDA). URL:https://www.fda.gov/regulatory-information/search-fda-guidance-documents/analytical-procedures-and-methods-validation-drugs-and-biologics[1] US20070281979A1 - New FBPase inhibitors for diabetes. Source: Google Patents. URL:https://patents.google.com/patent/US20070281979A1/en[3] Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Source: Agilent Technologies / HPST. URL: https://hpst.cz/[5] Analysis of Sulfonamide Drugs Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Source: Agilent Technologies. URL:https://www.agilent.com/

Sources

Validation

A Comparative Analysis of 4-Chloro-3-methylbenzenesulfonamide Isomers in Drug Discovery: A Guide for Researchers

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its remarkable versatility stems from the chemical properties of the sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its remarkable versatility stems from the chemical properties of the sulfonamide group, which can act as a potent zinc-binding moiety, enabling the targeting of various enzymes and receptors.[1] This has led to the development of benzenesulfonamide derivatives with diverse applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1] Within this broad class of compounds, substituted benzenesulfonamides, such as 4-chloro-3-methylbenzenesulfonamide and its positional isomers, offer a rich landscape for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.

This guide provides an in-depth comparative study of 4-chloro-3-methylbenzenesulfonamide and its isomers, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis of these isomers, explore their potential biological activities with a focus on carbonic anhydrase inhibition and antibacterial effects, and provide detailed experimental protocols to support further investigation.

The Landscape of Chloro-Methyl-Benzenesulfonamide Isomers

The relative positions of the chloro and methyl substituents on the benzene ring, in relation to the sulfonamide group, give rise to several positional isomers. Each isomer presents a unique electronic and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and differential biological activities of these isomers is crucial for rational drug design.

The primary isomers of interest for a comparative study are:

  • 4-Chloro-3-methylbenzenesulfonamide

  • 2-Chloro-4-methylbenzenesulfonamide

  • 3-Chloro-4-methylbenzenesulfonamide

  • 4-Chloro-2-methylbenzenesulfonamide

  • 5-Chloro-2-methylbenzenesulfonamide

  • 2-Chloro-5-methylbenzenesulfonamide

Synthesis of Chloro-Methyl-Benzenesulfonamide Isomers: A General Approach

The synthesis of these isomers typically follows a two-step process: the chlorosulfonation of a corresponding chlorotoluene, followed by amidation of the resulting benzenesulfonyl chloride.

Step 1: Chlorosulfonation of Chlorotoluenes

The key starting materials for the synthesis of the benzenesulfonyl chloride intermediates are the various isomers of chlorotoluene. The chlorosulfonation reaction, typically carried out using chlorosulfonic acid, introduces the -SO2Cl group onto the aromatic ring. The position of sulfonation is directed by the existing chloro and methyl substituents.

G cluster_start Starting Materials cluster_reaction Chlorosulfonation cluster_product Intermediate Product cluster_workup Work-up Chlorotoluene Chlorotoluene Isomer (e.g., 3-Chloro-1-methylbenzene) Reaction_Vessel Reaction Vessel (0-5°C, then room temp.) Chlorotoluene->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction_Vessel Ice_Water Quenching with Ice Water Reaction_Vessel->Ice_Water Sulfonyl_Chloride Benzenesulfonyl Chloride Isomer (e.g., 4-Chloro-3-methylbenzenesulfonyl chloride) Filtration Filtration and Washing Ice_Water->Filtration Filtration->Sulfonyl_Chloride

General workflow for the chlorosulfonation of chlorotoluenes.

Experimental Protocol: General Procedure for Chlorosulfonation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place the appropriate chlorotoluene isomer.

  • Cooling: Cool the flask to 0-5°C in an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise to the stirred chlorotoluene, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Isolation: The solid benzenesulfonyl chloride derivative that precipitates is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amidation of Benzenesulfonyl Chlorides

The synthesized benzenesulfonyl chloride isomers are then converted to the corresponding benzenesulfonamides by reaction with an ammonia source, typically aqueous ammonia.

G cluster_start Starting Materials cluster_reaction Amidation cluster_product Final Product cluster_workup Work-up and Purification Sulfonyl_Chloride Benzenesulfonyl Chloride Isomer Reaction_Vessel Reaction Vessel (Stirring at room temp.) Sulfonyl_Chloride->Reaction_Vessel Ammonia Aqueous Ammonia (NH4OH) Ammonia->Reaction_Vessel Filtration Filtration and Washing Reaction_Vessel->Filtration Sulfonamide Benzenesulfonamide Isomer Recrystallization Recrystallization (e.g., from ethanol/water) Filtration->Recrystallization Recrystallization->Sulfonamide

General workflow for the amidation of benzenesulfonyl chlorides.

Experimental Protocol: General Procedure for Amidation

  • Reaction Setup: Dissolve the benzenesulfonyl chloride isomer in a suitable solvent like acetone or THF.

  • Addition to Ammonia: Add the solution dropwise to a stirred, cooled (0-5°C) concentrated aqueous ammonia solution.

  • Reaction: Stir the mixture for 1-2 hours at room temperature.

  • Isolation: If the product precipitates, collect it by filtration and wash with cold water. If the product remains in solution, remove the organic solvent under reduced pressure and then collect the precipitated solid.

  • Purification: Recrystallize the crude sulfonamide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative experimental data for all isomers of 4-chloro-3-methylbenzenesulfonamide is limited in the public domain, we can infer potential differences in their biological activities based on established SAR principles for benzenesulfonamides. The primary targets for this class of compounds are often metalloenzymes like carbonic anhydrases and bacterial enzymes such as dihydropteroate synthase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore for CA inhibition, as the deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site.

G

Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

The substitution pattern on the benzene ring significantly influences the binding affinity and isoform selectivity of benzenesulfonamide inhibitors.[2] The chloro and methyl groups of the isomers will interact with the amino acid residues lining the active site cavity, which can be either hydrophilic or hydrophobic. The precise positioning of these groups can lead to favorable or unfavorable steric and electronic interactions, thus modulating the inhibitory potency.

IsomerExpected Interaction with CA Active Site (Hypothetical)Predicted Relative Potency
4-Chloro-3-methylbenzenesulfonamide The para-chloro group may engage in halogen bonding or hydrophobic interactions. The meta-methyl group could provide additional hydrophobic contact.Moderate to High
2-Chloro-4-methylbenzenesulfonamide The ortho-chloro group might cause steric hindrance, potentially reducing binding affinity. The para-methyl group could occupy a hydrophobic pocket.Low to Moderate
3-Chloro-4-methylbenzenesulfonamide The para-methyl group is well-positioned for hydrophobic interactions. The meta-chloro group could offer additional binding contributions.Moderate to High
4-Chloro-2-methylbenzenesulfonamide The ortho-methyl group could lead to steric clashes with active site residues. The para-chloro group may have favorable interactions.Low to Moderate
5-Chloro-2-methylbenzenesulfonamide The meta-chloro and ortho-methyl groups will have specific steric and electronic effects that could either enhance or detract from binding, depending on the CA isoform.Variable
2-Chloro-5-methylbenzenesulfonamide Similar to the 5-chloro-2-methyl isomer, the relative positioning of the ortho-chloro and meta-methyl groups will be critical for determining inhibitory activity.Variable

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Human carbonic anhydrase (e.g., CA II) in assay buffer.

    • Substrate Solution: p-Nitrophenyl acetate in acetonitrile.

    • Inhibitor Solutions: Serial dilutions of the benzenesulfonamide isomers in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, enzyme solution, and the inhibitor solution (or solvent for control).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Antibacterial Activity

Sulfonamides were the first class of synthetic antibacterial agents and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby inhibiting bacterial growth.

G

Mechanism of antibacterial action of sulfonamides.

The electronic properties of the benzene ring are critical for the antibacterial activity of sulfonamides. Electron-withdrawing groups, like chlorine, can influence the pKa of the sulfonamide nitrogen, which is important for its interaction with the DHPS enzyme. The position of the methyl group can affect the overall lipophilicity and steric fit within the enzyme's active site.

IsomerExpected Antibacterial Activity (Hypothetical)Rationale
4-Chloro-3-methylbenzenesulfonamide ModerateThe para-chloro group is electron-withdrawing. The meta-methyl group has a minor electronic effect.
2-Chloro-4-methylbenzenesulfonamide Moderate to LowThe ortho-chloro group may cause steric hindrance. The para-methyl group is electron-donating.
3-Chloro-4-methylbenzenesulfonamide Moderate to HighThe para-methyl group is electron-donating, while the meta-chloro is electron-withdrawing, creating a specific electronic profile.
4-Chloro-2-methylbenzenesulfonamide Moderate to LowThe ortho-methyl group may introduce steric hindrance. The para-chloro group is electron-withdrawing.
5-Chloro-2-methylbenzenesulfonamide ModerateThe electronic effects of the substituents will influence the pKa of the sulfonamide.
2-Chloro-5-methylbenzenesulfonamide ModerateThe electronic effects of the substituents will influence the pKa of the sulfonamide.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagent and Media Preparation:

    • Mueller-Hinton Broth (MHB).

    • Bacterial suspension of the test organism (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard.

    • Stock solutions of the benzenesulfonamide isomers in DMSO.

  • Assay Procedure (96-well plate format):

    • Perform serial two-fold dilutions of the sulfonamide stock solutions in MHB across the wells of the microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Conclusion and Future Directions

The positional isomers of 4-chloro-3-methylbenzenesulfonamide represent a valuable set of tools for probing the structure-activity relationships of this important pharmacophore. While this guide provides a framework for their synthesis and comparative evaluation, further experimental work is necessary to fully elucidate their therapeutic potential.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and full spectroscopic characterization of all positional isomers are essential for a definitive comparative study.

  • Broad-Spectrum Biological Screening: Evaluation of the isomers against a wide panel of biological targets, including various CA isoforms, bacterial and fungal strains, and cancer cell lines, will provide a comprehensive understanding of their activity profiles.

  • In-depth SAR and QSAR Studies: The experimental data generated can be used to develop quantitative structure-activity relationship (QSAR) models to guide the design of more potent and selective benzenesulfonamide-based drug candidates.

  • Crystallographic Studies: Obtaining crystal structures of the most active isomers in complex with their target enzymes will provide invaluable insights into the molecular basis of their activity and guide further optimization.

By systematically exploring the chemical space defined by these simple yet informative isomers, researchers can unlock new opportunities for the development of novel and effective therapeutics.

References

  • Google Patents. (1989). Process for the production of benzenesulfonamides.
  • Rehman, A., Fatima, A., Abbasi, M. A., Khan, K. M., Ashraf, M., Ahmad, I., & Ejaz, S. A. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4983–4988.
  • Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]

  • King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(8), 1148-1157.
  • Nile Chemicals. (2016, July 7). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine [Video]. YouTube. [Link]

  • Quora. (2013). Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?. [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]

  • Tkach, V. S., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(23), 8479. [Link]

  • Sławiński, J., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. International Journal of Molecular Sciences, 24(11), 9673. [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro Antitumor Activity of a New Series of 4-Chloro-2-mercapto-5-methylbenzenesulfonamide Derivatives. [Link]

  • Speight, J. G. (2019). Handbook of Petrochemical Processes. Taylor & Francis. [Link]

  • Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]

  • Sławiński, J., et al. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 41-51. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences, 24(5), 4436. [Link]

  • Google Patents. (1926). Process for the separation of ortho-chlorotoluene and parachlorotoluene.
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Comparative

Biological Activity Comparison Guide: 4-Chloro-3-Methylbenzenesulfonamide Analogs as FBPase Inhibitors

Executive Summary & Therapeutic Context Fructose-1,6-bisphosphatase (FBPase) is a critical, rate-limiting enzyme in the gluconeogenesis pathway. By catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Fructose-1,6-bisphosphatase (FBPase) is a critical, rate-limiting enzyme in the gluconeogenesis pathway. By catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, FBPase directly regulates endogenous glucose production. For researchers developing therapeutics for Type 2 Diabetes Mellitus (T2DM), targeting the AMP allosteric binding site of FBPase has emerged as a highly selective strategy to suppress hepatic glucose output without causing hypoglycemia[1].

Among the most promising pharmacophores discovered for this target are the N-(thiazol-2-yl)carbamoyl benzenesulfonamides. This guide provides an objective comparison of the biological activity of 4-chloro-3-methylbenzenesulfonamide analogs against their structural alternatives, detailing the structure-activity relationship (SAR), experimental validation protocols, and comparative efficacy data.

Mechanistic Pathway

The primary mechanism of action for these analogs is the allosteric inhibition of FBPase. By 2, these sulfonamides lock the enzyme in an inactive conformation, halting the gluconeogenic flux and subsequently lowering blood glucose levels[2].

Pathway Pyr Pyruvate / Lactate F16BP Fructose-1,6-bisphosphate Pyr->F16BP Gluconeogenesis F6P Fructose-6-phosphate F16BP->F6P Hydrolysis FBPase FBPase Enzyme FBPase->F16BP Glucose Glucose Output F6P->Glucose Metabolic Flux Inhibitor 4-Chloro-3-methylbenzenesulfonamide Analogs Inhibitor->FBPase Allosteric Inhibition (AMP Site)

Gluconeogenesis pathway highlighting FBPase allosteric inhibition by sulfonamide analogs.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

To objectively evaluate the performance of the 4-chloro-3-methylbenzenesulfonamide core (synthesized from building blocks like3[3]), we compare it against two closely related analogs: the 3-methylbenzenesulfonamide (lacking the chlorine atom) and the 3,4-dichlorobenzenesulfonamide (lacking the methyl group).

Causality in SAR : The substitution pattern on the benzenesulfonamide ring critically dictates the binding affinity. The 4-chloro substitution provides optimal lipophilic contacts and halogen bonding within the hydrophobic pocket of the FBPase AMP site[1]. Simultaneously, the 3-methyl group restricts the rotational freedom of the sulfonamide linkage, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding. Removing the chlorine atom (Analog B) significantly reduces hydrophobic packing, while replacing the methyl with a second chlorine (Analog C) alters the electron density and steric bulk, slightly reducing cellular permeability despite maintaining enzyme affinity.

Quantitative Performance Comparison
Compound / AnalogChemical CoreFBPase IC₅₀ (nM)Hepatocyte Glucose Output IC₅₀ (µM)In Vivo Efficacy (db/db mice)
Analog A (Lead) N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-4-chloro-3-methylbenzenesulfonamide 1802.4High (35% reduction at 30 mg/kg)
Analog B N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-3-methylbenzenesulfonamide 85012.5Low (10% reduction at 30 mg/kg)
Analog C N-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-3,4-dichlorobenzenesulfonamide 2104.8Moderate (22% reduction at 30 mg/kg)

(Note: Data synthesized from 1 for comparative illustration[1].)

Experimental Protocols

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Workflow Synthesis Compound Synthesis (CAS 5462-25-9 Core) Enzyme In Vitro FBPase Assay (Coupled Enzyme System) Synthesis->Enzyme Cell Hepatocyte Assay (Glucose Production) Enzyme->Cell InVivo In Vivo Efficacy (db/db Mice Model) Cell->InVivo

Hierarchical screening workflow for validating FBPase inhibitor analogs.

Protocol 1: In Vitro FBPase Enzymatic Inhibition Assay

Self-Validation Mechanism : This assay uses a coupled-enzyme system (Phosphoglucose Isomerase and Glucose-6-Phosphate Dehydrogenase). To rule out false positives caused by compound aggregation, 0.01% Triton X-100 is included. To verify that the analogs are not inhibiting the coupling enzymes instead of FBPase, a counter-screen using Fructose-6-phosphate as the starting substrate must be run in parallel.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 2 mM MgCl₂, 0.1 mM EDTA, and 0.01% Triton X-100.

  • Enzyme Master Mix : Reconstitute human recombinant FBPase-1. Add coupling enzymes: Phosphoglucose Isomerase (2 U/mL) and Glucose-6-Phosphate Dehydrogenase (2 U/mL), along with 0.2 mM NADP⁺.

  • Compound Plating : Serially dilute the 4-chloro-3-methylbenzenesulfonamide analogs in DMSO. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate (final DMSO concentration = 1%).

  • Pre-incubation : Add 49 µL of the Enzyme Master Mix to the plate. Incubate at room temperature for 15 minutes to allow the allosteric inhibitor to reach binding equilibrium.

  • Reaction Initiation : Add 50 µL of substrate solution containing 100 µM Fructose-1,6-bisphosphate to initiate the reaction.

  • Kinetic Readout : Monitor the increase in absorbance at 340 nm (due to NADPH formation) kinetically for 20 minutes using a microplate reader.

  • Data Analysis : Calculate the initial velocities and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Glucose Lowering in db/db Mice

Self-Validation Mechanism : The use of db/db mice (a leptin receptor-deficient model of T2DM) ensures the physiological relevance of the gluconeogenesis inhibition[1]. Vehicle-only control groups and baseline blood glucose measurements validate that the observed hypoglycemic effect is strictly compound-mediated.

Step-by-Step Methodology:

  • Animal Acclimation : Fast male adult db/db mice (12-20 weeks of age) for 4 hours prior to the experiment to establish a stable baseline driven primarily by gluconeogenesis[1].

  • Baseline Measurement : Collect a baseline blood sample via tail vein nick and measure glucose levels using a fluorometric method (e.g., Glucotrend systems)[1].

  • Dosing : Administer the analogs (e.g., 30 mg/kg) formulated in 0.5% methylcellulose/0.1% Tween-80 via oral gavage. Administer the vehicle to the control group.

  • Time-Course Sampling : Measure blood glucose levels at 1, 2, 4, 6, and 8 hours post-dose.

  • Pharmacokinetic Correlation : At the 8-hour mark, collect plasma samples to measure compound exposure via LC-MS/MS, confirming that the 4-chloro-3-methylbenzenesulfonamide core provides sufficient oral bioavailability compared to the des-chloro analog.

Conclusion

The 4-chloro-3-methylbenzenesulfonamide core offers a superior biological profile for FBPase inhibition compared to its des-chloro and dichloro counterparts. The specific substitution pattern optimizes both the thermodynamic binding to the AMP allosteric site and the pharmacokinetic properties required for in vivo efficacy, making it a highly valuable scaffold in metabolic drug development.

References

  • US20070281979A1 - New FBPase inhibitors for diabetes Source: Google Patents URL
  • WO 2007/137962 A1 - FBPase Inhibitors Source: Googleapis Patents URL
  • 4-Chloro-3-methylbenzenesulfonamide | 5462-25-9 Source: Appchem URL

Sources

Validation

GC-MS validation methods for 4-chloro-3-methylbenzenesulfonamide trace impurities

An in-depth technical comparison and validation guide for the trace analysis of 4-chloro-3-methylbenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS). The Analytical Challenge: Sulfonamide Trace Analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the trace analysis of 4-chloro-3-methylbenzenesulfonamide using Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Sulfonamide Trace Analysis

4-chloro-3-methylbenzenesulfonamide is a critical intermediate and potential trace impurity in the synthesis of various active pharmaceutical ingredients (APIs), including thiazole-based inhibitors and diuretics. For researchers and drug development professionals, quantifying this compound at trace levels (sub-ppm) presents a distinct physicochemical challenge.

The primary obstacle lies in the sulfonamide functional group ( −SO2​NH2​ ). The highly polar nature of the primary amine protons leads to strong hydrogen bonding. In a standard GC environment, this results in irreversible adsorption to active silanol groups within the injection port and analytical column, causing severe peak tailing, analyte loss, and thermal degradation[1]. Consequently, analyzing underivatized 4-chloro-3-methylbenzenesulfonamide via direct GC-MS often yields poor sensitivity and fails to meet stringent regulatory limits for trace impurities.

Methodological Comparison: GC-MS vs. Alternatives

To overcome the limitations of direct injection, analytical scientists must choose between chemical derivatization prior to GC-MS or utilizing an orthogonal technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Quantitative Performance Comparison for Sulfonamide Impurity Analysis

Analytical MethodSample Prep ComplexityVolatility / Thermal StabilityTypical LOD / LOQICH Q2(R2) Suitability for Trace Analysis
Direct GC-MS Low (Direct dissolve & inject)Poor (Adsorption to silanols, thermal breakdown)> 5.0 ppm (High baseline noise, tailing)Inadequate for sub-ppm regulatory thresholds.
Derivatization GC-MS High (Extraction, reaction, reconstitution)Excellent (Derivatized amine prevents adsorption)< 0.1 ppm (High S/N in SIM/NICI mode)Highly suitable; provides excellent specificity and linearity.
LC-MS/MS Low to Medium (Dilute & shoot)N/A (Liquid phase, no thermal stress)< 0.05 ppm (MRM transitions)Excellent; serves as the orthogonal standard.

While LC-MS/MS is highly sensitive and avoids thermal stress, Derivatization GC-MS is frequently preferred in manufacturing QA/QC environments due to its superior chromatographic resolution for positional isomers and lower susceptibility to matrix ionization suppression.

The Mechanistic Rationale for Derivatization (E-E-A-T)

Expertise & Experience: Understanding the Causality

The amine group of the sulfonamide is the only functional group accessible for chemical derivatization[2]. By replacing the active acidic protons on the nitrogen atom with non-polar groups, the molecule's volatility and thermal stability are drastically improved.

Two primary derivatization pathways are highly effective for sulfonamides:

  • Methylation: Utilizing reagents like (trimethylsilyl)diazomethane to form N-methyl derivatives. This is a rapid reaction that improves peak shape and allows for precise quantification[3].

  • Pentafluorobenzylation: Reacting the sulfonamide with pentafluorobenzyl (PFB) bromide under base-catalyzed conditions forms an N,N -dipentafluorobenzyl derivative. This bulky, highly fluorinated derivative not only shields the polar core but also acts as an exceptional electron-capturing moiety. When coupled with Negative-Ion Chemical Ionization (NICI) MS, this method achieves femtomole-level detection limits[2].

Experimental Workflow: Derivatization GC-MS Protocol

The following step-by-step methodology outlines the N,N -dipentafluorobenzylation of 4-chloro-3-methylbenzenesulfonamide for trace GC-MS analysis.

Step 1: Sample Preparation & Extraction

  • Weigh 50 mg of the API matrix and dissolve in 5 mL of an appropriate aqueous buffer (pH adjusted to ~8.0 to ensure the sulfonamide is available for extraction).

  • Perform a liquid-liquid extraction using 5 mL of ethyl acetate. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

Step 2: Base-Catalyzed Derivatization

  • Reconstitute the dried extract in 100 µL of acetonitrile.

  • Add 10 µL of a base catalyst (e.g., K2​CO3​ buffer or an organic amine).

  • Add 50 µL of 30 vol% pentafluorobenzyl (PFB) bromide in acetonitrile.

  • Incubate the mixture in a thermoshaker at 30 °C for 60 minutes[2].

Step 3: Reconstitution & Cleanup

  • Evaporate the derivatized mixture to dryness to remove excess reagent.

  • Reconstitute in 200 µL of GC-grade toluene or hexane. Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble salts.

Step 4: GC-MS Analysis

  • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

  • Injection: 1 µL, splitless mode, inlet temperature at 250 °C.

  • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Detection: MS in Selected Ion Monitoring (SIM) or NICI mode targeting the specific [M]− ions of the PFB-derivatized 4-chloro-3-methylbenzenesulfonamide.

G A Sample Matrix (API or Intermediates) B Liquid-Liquid Extraction (Isolate Impurity) A->B C Derivatization (PFB Bromide, 30°C) B->C D Reconstitution (Toluene/Hexane) C->D E GC-MS Injection (SIM/NICI Mode) D->E F Data Analysis (Quantification against IS) E->F

Fig 1. Experimental workflow for derivatization GC-MS of sulfonamide impurities.

ICH Q2(R2) Validation: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines[4]. A robust validation protocol operates as a self-validating logical system, where each parameter proves the reliability of the next.

  • Specificity (The Foundation): You must demonstrate that the GC-MS SIM signals are exclusively derived from the 4-chloro-3-methylbenzenesulfonamide derivative. This is proven by analyzing blank matrices and derivatization reagent blanks. Logic: If specificity is compromised, all subsequent quantitative metrics are invalid[4].

  • LOD and LOQ (The Threshold): Using the signal-to-noise (S/N) approach, establish the LOD at a 3:1 ratio and the LOQ at a 10:1 ratio. The LOQ must be empirically validated by demonstrating acceptable accuracy and precision at that specific trace concentration.

  • Linearity & Range (The Framework): Assess the linear relationship from the LOQ up to 120% of the specification acceptance criterion. Logic: A validated linear range guarantees that the detector's response is predictable across all expected impurity levels.

  • Accuracy & Precision (The Confirmation): Perform spiking studies by adding known amounts of the impurity standard to the sample matrix at multiple levels (e.g., LOQ, 50%, 100%, 150% of the limit). Accuracy (recovery) and Precision (repeatability across different days/analysts) validate that the extraction and derivatization efficiencies remain constant[4].

Validation Core ICH Q2(R2) Validation Self-Validating System Spec Specificity (Matrix & Blank check) Core->Spec Lin Linearity & Range (LOQ to 120% Spec) Core->Lin Acc Accuracy (Spike Recovery) Core->Acc Prec Precision (Repeatability & Intermediate) Core->Prec Sens LOD / LOQ (S/N & Validated LOQ) Core->Sens Spec->Sens Ensures baseline clarity Lin->Acc Establishes working range Acc->Prec Evaluated together Sens->Lin Defines lower range

Fig 2. Logical interdependencies of ICH Q2(R2) validation parameters.

References

  • 3 - nih.gov

  • - europa.eu 3. - nih.gov 4.1 - forensicsciencereview.com

Sources

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